Product packaging for Phyllospadine(Cat. No.:CAS No. 76540-48-2)

Phyllospadine

Cat. No.: B1677764
CAS No.: 76540-48-2
M. Wt: 383.4 g/mol
InChI Key: MHPSUMPGWBYSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllospadine is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7 and 4', a methoxy group at position 6 and a 1-methylpyrrolidin-2-yl group at position 8. It has a role as a plant metabolite. It is a trihydroxyflavone, a monomethoxyflavone, a member of pyrrolidines and an alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B1677764 Phyllospadine CAS No. 76540-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76540-48-2

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-8-(1-methylpyrrolidin-2-yl)chromen-4-one

InChI

InChI=1S/C21H21NO6/c1-22-9-3-4-13(22)16-18(25)21(27-2)19(26)17-14(24)10-15(28-20(16)17)11-5-7-12(23)8-6-11/h5-8,10,13,23,25-26H,3-4,9H2,1-2H3

InChI Key

MHPSUMPGWBYSSV-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=C3C(=C(C(=C2O)OC)O)C(=O)C=C(O3)C4=CC=C(C=C4)O

Canonical SMILES

CN1CCCC1C2=C3C(=C(C(=C2O)OC)O)C(=O)C=C(O3)C4=CC=C(C=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phyllospadine

Origin of Product

United States

Foundational & Exploratory

Phyllospadine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllospadine is a marine natural product with noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of its primary natural source, the marine angiosperm Zostera marina (eelgrass), and outlines a generalized approach to its extraction and isolation. Due to the limited availability of a standardized, detailed public protocol, this guide synthesizes common phytochemical techniques applicable to alkaloid isolation from marine flora. Furthermore, it explores the potential anti-inflammatory mechanism of this compound, focusing on its known inhibitory effects on nitric oxide production. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Natural Source of this compound

The exclusive identified natural source of this compound is the marine angiosperm Zostera marina, commonly known as eelgrass. Zostera marina is a widespread seagrass species found in temperate coastal waters of the Northern Hemisphere, forming extensive underwater meadows that are critical to marine ecosystems. Within the plant, this compound is biosynthesized and accumulates, likely serving as a chemical defense agent. The concentration and yield of this compound from Zostera marina can be influenced by various environmental factors, including geographic location, season, and water conditions.

Extraction and Isolation of this compound: A Generalized Protocol

Biomass Collection and Preparation
  • Collection: Fresh, healthy blades of Zostera marina should be collected from a clean, unpolluted marine environment.

  • Cleaning and Drying: The collected eelgrass is thoroughly washed with fresh water to remove salt, epiphytes, and other marine debris. The cleaned biomass is then air-dried or freeze-dried to remove moisture, which is crucial for efficient solvent extraction.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for solvent penetration.

Solvent Extraction
  • Initial Extraction: The powdered Zostera marina is subjected to exhaustive extraction with a moderately polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol. This can be performed using maceration, Soxhlet extraction, or accelerated solvent extraction (ASE).

  • Acid-Base Partitioning: To selectively isolate the alkaloid fraction, an acid-base extraction is employed.

    • The crude extract is dissolved in an aqueous acidic solution (e.g., 5% HCl), which protonates the basic nitrogen of this compound, rendering it water-soluble.

    • This aqueous solution is then washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic lipophilic compounds.

    • The acidic aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10), deprotonating the this compound and making it soluble in organic solvents.

    • The basified solution is then extracted with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, to yield a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid extract is a complex mixture and requires further purification using chromatographic techniques to isolate pure this compound.

  • Column Chromatography: The crude extract is first subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing solvent polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is typically employed to achieve high purity.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) are used to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Quantitative Data

Specific quantitative data, such as the percentage yield of this compound from Zostera marina, is not consistently reported in publicly accessible literature and is likely to vary depending on the factors mentioned in Section 1 and the efficiency of the isolation protocol. Researchers should expect to optimize the described methods to achieve a satisfactory yield.

Table 1: Summary of Expected Data from this compound Isolation

ParameterExpected Outcome/Technique
Extraction Yield (Crude Alkaloid) Variable (e.g., 0.1 - 1.0% of dry weight)
Purification Yield (Pure this compound) Significantly lower than crude yield
Molecular Weight Determined by High-Resolution Mass Spectrometry
Molecular Formula Determined from HRMS and NMR data
¹H and ¹³C NMR Chemical Shifts Specific peaks corresponding to the this compound structure
Purity >95% as determined by HPLC analysis

Anti-Inflammatory Signaling Pathway of this compound

The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of nitric oxide (NO) in macrophages. While the precise molecular targets have not been fully elucidated, a putative signaling pathway can be proposed based on its known effects and common anti-inflammatory mechanisms.

Proposed Mechanism of Action

This compound likely exerts its anti-inflammatory effects by modulating the expression and/or activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. The overproduction of NO is a hallmark of chronic inflammatory conditions.

The following diagram illustrates a potential workflow for investigating the anti-inflammatory mechanism of this compound and a hypothetical signaling pathway.

experimental_workflow cluster_workflow Experimental Workflow to Elucidate Anti-inflammatory Mechanism A LPS-stimulated Macrophages B Treatment with this compound A->B C Measure NO Production (Griess Assay) B->C D Analyze iNOS & COX-2 Expression (Western Blot / qPCR) B->D E Assess Pro-inflammatory Cytokine Levels (ELISA) B->E F Investigate Upstream Signaling (e.g., NF-κB, MAPKs) D->F

Caption: A generalized workflow for investigating the anti-inflammatory properties of this compound.

signaling_pathway cluster_pathway Putative Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS / COX-2 Gene Expression Nucleus->iNOS_COX2 Transcription iNOS_COX2_protein iNOS / COX-2 Protein iNOS_COX2->iNOS_COX2_protein Translation NO_PGs NO / Prostaglandins iNOS_COX2_protein->NO_PGs Inflammation Inflammation NO_PGs->Inflammation This compound This compound This compound->IKK Inhibition (Putative) This compound->NFkB Inhibition (Putative)

Caption: A putative signaling pathway illustrating the potential inhibitory action of this compound.

Pathway Description: In macrophages, lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4). This interaction initiates a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88) and the IκB kinase (IKK) complex. IKK activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), releasing the nuclear factor-κB (NF-κB) transcription factor. NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). The resulting iNOS and COX-2 proteins produce high levels of nitric oxide and prostaglandins, respectively, driving the inflammatory response.

It is hypothesized that this compound may interrupt this pathway at one or more points, such as by inhibiting the activation of IKK or the nuclear translocation of NF-κB, thereby downregulating the expression of iNOS and COX-2 and reducing the production of inflammatory mediators.

Conclusion and Future Directions

This compound, a unique alkaloid from the marine seagrass Zostera marina, presents a promising lead compound for the development of novel anti-inflammatory agents. While its natural source is well-established, a standardized and detailed protocol for its isolation and purification remains to be fully documented in public scientific literature. Future research should focus on optimizing the extraction and purification processes to improve yields and make this compound more accessible for extensive biological evaluation. Furthermore, detailed mechanistic studies are required to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects. Such investigations will be crucial for advancing this compound through the drug discovery and development pipeline.

Elucidation of the Chemical Structure of Phyllospadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllospadine, a novel flavonoidal alkaloid with the molecular formula C21H21NO6, was first isolated from the sea-grass Phyllosphadix iwatensis. Its unique structure, combining a flavonoid-like moiety with an alkaloid component, presented a fascinating challenge for structural elucidation. This technical guide provides a comprehensive overview of the methodologies and data that led to the determination of its chemical architecture. The process involved a combination of classic phytochemical isolation techniques and state-of-the-art spectroscopic analysis, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This document serves as an in-depth resource, detailing the experimental protocols and summarizing the key quantitative data that were instrumental in piecing together the molecular puzzle of this compound.

Introduction

The marine environment is a rich source of unique and structurally complex natural products, many of which possess significant biological activities. This compound, a natural flavonoidal alkaloid, is a prime example of such a compound. Isolated from the sea-grass Phyllosphadix iwatensis, its structure represents an interesting fusion of two major classes of natural products. The elucidation of its chemical structure was a pivotal step in understanding its potential pharmacological properties and for providing a basis for future synthetic and medicinal chemistry efforts. This guide will walk through the logical and experimental steps taken to determine the intricate structure of this marine-derived natural product.

Isolation of this compound

The initial step in the structural elucidation of any natural product is its isolation and purification from the source organism. The following protocol outlines a typical procedure for the extraction and purification of this compound from Phyllosphadix iwatensis.

Experimental Protocol: Isolation and Purification
  • Collection and Preparation of Plant Material: Fresh Phyllosphadix iwatensis is collected and thoroughly washed with fresh water to remove any epiphytes and salt. The plant material is then air-dried and ground into a fine powder.

  • Extraction: The powdered sea-grass is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical scheme would involve partitioning between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., aqueous methanol) to separate compounds based on their polarity. The flavonoidal alkaloids, including this compound, are expected to be in the more polar layer.

  • Chromatographic Separation: The polar fraction is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often includes:

    • Column Chromatography: Initial separation on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative Thin-Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of this compound relies heavily on the interpretation of spectroscopic data. The key techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the molecular formula of a new compound.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., a double-focusing magnetic sector or a time-of-flight (TOF) analyzer) is used.

  • Ionization Method: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be employed. For a compound like this compound, ESI would be preferable to minimize fragmentation and clearly observe the molecular ion.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range, and the exact mass of the molecular ion peak is measured.

Quantitative Data from Mass Spectrometry

ParameterValueReference
Molecular Formula C21H21NO6[1]
Exact Mass 399.1369[1]
Calculated Mass 399.1369[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structure elucidation. The original publication on this compound provided ¹H-NMR data for its acetylated derivative, which was a common practice at the time to improve solubility and signal dispersion.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound (or its derivative) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer is used.

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum is recorded to identify the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the assembly of molecular fragments.

Quantitative Data from ¹H-NMR Spectroscopy of this compound Acetate

The following table summarizes the ¹H-NMR data for the acetylated derivative of this compound as reported in the original literature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
2.29s3HAcetyl[1]
2.34s3HAcetyl[1]
2.46s3HAcetyl[1]
3.84s3HMethoxy[1]
6.53s1HAromatic H[1]
7.18d, J=8.5 Hz2HAromatic H[1]
7.81d, J=8.5 Hz2HAromatic H[1]
2.74 (overlapped)m4H-CH₂-[1]
3.61t, J=5 Hz2H-CH₂-[1]
2.38 (overlapped)s3HN-Methyl[1]

Note: The complete ¹³C-NMR data for this compound was not provided in the original short communication.

Proposed Chemical Structure of this compound

Based on the interpretation of the spectroscopic data, the following chemical structure was proposed for this compound:

Caption: Proposed chemical structure of this compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical workflow that integrates various experimental techniques.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Proposal start Collection of Phyllosphadix iwatensis extraction Solvent Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column & Preparative Chromatography partitioning->chromatography purification HPLC Purification chromatography->purification pure_compound Pure this compound purification->pure_compound hrms High-Resolution Mass Spectrometry pure_compound->hrms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr mol_formula Determine Molecular Formula hrms->mol_formula fragments Identify Functional Groups & Substructures nmr->fragments connectivity Establish Connectivity nmr->connectivity mol_formula->fragments fragments->connectivity structure Propose Final Structure connectivity->structure signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binds/Modulates mapk MAPK Cascade (e.g., ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors Activates nfkb->transcription_factors Activates gene_expression Gene Expression transcription_factors->gene_expression Regulates inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) gene_expression->inflammatory_mediators Inhibits Expression inflammation Inflammatory Response inflammatory_mediators->inflammation Reduces

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Phyllospadine in Phyllospadix iwatensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllospadine, a unique flavonoidal alkaloid identified in the seagrass Phyllospadix iwatensis, presents a fascinating case study in the convergence of distinct secondary metabolic pathways. While the complete, experimentally verified biosynthetic route to this compound remains to be elucidated, this technical guide synthesizes current knowledge on flavonoid and alkaloid biosynthesis to propose a scientifically grounded, hypothetical pathway. By dissecting the structure of this compound into its constituent flavonoid and alkaloid moieties, we can infer a sequence of enzymatic reactions likely responsible for its formation. This document provides a theoretical framework for future research, complete with proposed pathway diagrams, a summary of relevant quantitative data from related species, and detailed experimental protocols essential for the validation of this hypothetical pathway. This guide is intended to serve as a foundational resource for researchers aiming to unravel the intricacies of secondary metabolism in marine angiosperms and to explore the potential of novel compounds like this compound in drug discovery and development.

Introduction

Phyllospadix iwatensis, a species of surfgrass, is a marine angiosperm that thrives in the intertidal zones of the Pacific Ocean. Like many marine organisms, it has evolved a complex chemical arsenal to adapt to its challenging environment. Among its secondary metabolites is this compound, a compound distinguished by its hybrid structure, integrating a flavonoid core with an alkaloid component. Flavonoids are a well-characterized class of plant secondary metabolites with a wide range of biological activities, while alkaloids are nitrogen-containing compounds renowned for their pharmacological properties. The fusion of these two distinct chemical scaffolds in this compound suggests a unique biosynthetic machinery and holds promise for novel bioactivities. Understanding the biosynthesis of this molecule is paramount for its potential biotechnological production and for the discovery of new enzymatic tools for synthetic biology.

The Chemical Structure of this compound

This compound (C21H21NO6) was first isolated and its structure elucidated by Takagi et al. in 1980. The molecule consists of a flavonoid core, identified as hispidulin (5,7,4'-trihydroxy-6-methoxyflavone), linked to a N-methylpyrrolidine moiety at the 8-position of the flavone A-ring. This unique C-N linkage between a flavonoid and an alkaloid is a rare occurrence in natural products.

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of this compound can be logically divided into three key stages:

  • Formation of the Flavonoid Backbone (Hispidulin): This is proposed to follow the well-established general phenylpropanoid and flavonoid biosynthesis pathways.

  • Synthesis of the Alkaloid Moiety (N-methylpyrrolidine): This is likely derived from amino acid metabolism.

  • Coupling and Final Modifications: The flavonoid and alkaloid precursors are enzymatically joined, followed by any terminal modifications.

Stage 1: Biosynthesis of the Hispidulin Core

The flavonoid pathway commences with the amino acid L-phenylalanine, a product of the shikimate pathway.

  • Step 1: Phenylpropanoid Pathway Initiation: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

    • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

    • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

    • 4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.

  • Step 2: Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone synthase (CHS) . This enzyme mediates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA via acetyl-CoA carboxylase) to form naringenin chalcone.

  • Step 3: Flavanone Formation: Chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, (2S)-naringenin.

  • Step 4: Flavone Backbone and Hydroxylation: (2S)-naringenin is then likely hydroxylated at the 3'-position by Flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Subsequently, Flavone synthase (FNS) introduces a double bond into the C-ring to form the flavone luteolin.

  • Step 5: Methylation to form Hispidulin: The final step in the formation of the hispidulin core is the methylation of luteolin at the 6-position. This reaction is catalyzed by a specific O-methyltransferase (OMT) , utilizing S-adenosyl methionine (SAM) as the methyl donor.

Stage 2: Biosynthesis of the N-methylpyrrolidine Moiety

The N-methylpyrrolidine ring is a common feature in many alkaloids and is typically derived from the amino acid ornithine or its precursor, glutamic acid.

  • Step 1: Formation of Putrescine: Ornithine is decarboxylated by Ornithine decarboxylase (ODC) to produce putrescine.

  • Step 2: Methylation of Putrescine: Putrescine is then N-methylated by Putrescine N-methyltransferase (PMT) , using SAM as the methyl group donor, to yield N-methylputrescine.

  • Step 3: Oxidative Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination, catalyzed by a diamine oxidase , to form 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

  • Step 4: Reduction to N-methylpyrrolidine: The N-methyl-Δ¹-pyrrolinium cation is then reduced by a reductase , likely utilizing NADPH as a cofactor, to yield N-methylpyrrolidine.

Stage 3: Coupling and Final Modifications

The final and most speculative stage of this compound biosynthesis involves the coupling of the hispidulin and N-methylpyrrolidine moieties.

  • Proposed Coupling Mechanism: The linkage occurs at the 8-position of the hispidulin A-ring, a site that is electron-rich and susceptible to electrophilic substitution. It is hypothesized that an oxidative enzyme, possibly a cytochrome P450 monooxygenase or a peroxidase , activates either the hispidulin or the N-methylpyrrolidine for coupling. One plausible mechanism involves the oxidation of N-methylpyrrolidine to an electrophilic species that then attacks the C8 position of hispidulin. Alternatively, the hispidulin ring could be activated to a radical species that reacts with N-methylpyrrolidine.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Phyllospadine_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_alkaloid Alkaloid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL Malonyl-CoA Malonyl-CoA Naringenin Chalcone Naringenin Chalcone Malonyl-CoA->Naringenin Chalcone 3x Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Hispidulin Hispidulin Luteolin->Hispidulin OMT This compound This compound Hispidulin->this compound Coupling Enzyme (e.g., P450) N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium cation Diamine Oxidase N-Methylpyrrolidine N-Methylpyrrolidine N-Methyl-Δ¹-pyrrolinium cation->N-Methylpyrrolidine Reductase N-Methylpyrrolidine->this compound Experimental_Workflow Hypothetical Pathway Construction Hypothetical Pathway Construction Isotopic Labeling Studies Isotopic Labeling Studies Hypothetical Pathway Construction->Isotopic Labeling Studies Enzyme Assays Enzyme Assays Hypothetical Pathway Construction->Enzyme Assays Transcriptome Analysis Transcriptome Analysis Hypothetical Pathway Construction->Transcriptome Analysis Metabolite Analysis (LC-MS, NMR) Metabolite Analysis (LC-MS, NMR) Isotopic Labeling Studies->Metabolite Analysis (LC-MS, NMR) Protein Purification & Characterization Protein Purification & Characterization Enzyme Assays->Protein Purification & Characterization Gene Cloning & Heterologous Expression Gene Cloning & Heterologous Expression Transcriptome Analysis->Gene Cloning & Heterologous Expression Pathway Validation Pathway Validation Metabolite Analysis (LC-MS, NMR)->Pathway Validation Protein Purification & Characterization->Pathway Validation Gene Cloning & Heterologous Expression->Pathway Validation

Unveiling Phyllospadine: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of phyllospadine, a novel natural product isolated from the marine plant Phyllospadix iwatensis. We detail the pioneering work of O. H. Kim, H. C. Ryu, and T. Kusumi, who first reported the isolation, structure elucidation, and initial biological activity of this compound. This document outlines the experimental methodologies employed, presents the quantitative data from initial bioassays in structured tables, and visualizes the proposed mechanism of action and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

The marine environment is a rich and largely untapped reservoir of unique chemical entities with significant potential for therapeutic applications. In 1996, a team of researchers led by T. Kusumi reported the discovery of a novel piperidine derivative, which they named this compound. This compound was isolated from the marine plant Phyllospadix iwatensis Makino, commonly known as a type of seagrass. Initial investigations into its biological activity revealed its potential as a tyrosine kinase inhibitor, suggesting possible applications in areas such as cancer and inflammation research. This guide will delve into the technical details of this seminal work.

Discovery and Isolation

This compound was first isolated from specimens of Phyllospadix iwatensis collected in Japan. The isolation procedure, as detailed by Kim et al., involved a multi-step extraction and chromatographic process.

Experimental Protocol: Isolation of this compound
  • Extraction: Dried and powdered aerial parts of Phyllospadix iwatensis were extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract was suspended in water and partitioned sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Column Chromatography: The chloroform-soluble fraction, which showed the most promising biological activity in preliminary screens, was subjected to silica gel column chromatography. The column was eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

  • Further Purification: Fractions containing the active compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final Isolation: The final purification was achieved by high-performance liquid chromatography (HPLC), yielding pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The molecular formula of this compound was established as C₂₁H₂₁NO₆ based on high-resolution mass spectrometry. The detailed structure was elucidated by comprehensive analysis of its ¹H and ¹³C NMR spectra, including 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Spectroscopic Data for this compound
Technique Key Findings
High-Resolution Mass Spectrometry (HRMS)Molecular Formula: C₂₁H₂₁NO₆
¹H NMR (CDCl₃, 400 MHz)δ (ppm): Signals corresponding to aromatic protons, methoxy groups, and a piperidine ring system.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): Resonances for carbonyl carbons, aromatic carbons, methoxy carbons, and aliphatic carbons of the piperidine moiety.
2D NMR (COSY, HMQC, HMBC)Established the connectivity of protons and carbons, confirming the piperidine core and the substitution pattern on the aromatic rings.

Note: Specific chemical shift values and coupling constants would be detailed in the original publication.

Initial Biological Characterization: Tyrosine Kinase Inhibition

The initial biological evaluation of this compound focused on its potential to inhibit enzyme activity. Kim et al. identified it as a novel inhibitor of tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) kinase.

Experimental Protocol: In Vitro EGFR Kinase Assay
  • Enzyme Source: The catalytic domain of the human EGFR kinase was expressed and purified from a recombinant source.

  • Substrate: A synthetic peptide substrate, typically containing a tyrosine residue that can be phosphorylated by the kinase, was used.

  • Assay Conditions: The kinase reaction was carried out in a buffer containing ATP (the phosphate donor), Mg²⁺ (a cofactor), the enzyme, and the substrate.

  • Inhibitor Testing: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the reaction mixture at various concentrations.

  • Detection of Phosphorylation: The extent of substrate phosphorylation was quantified. This was commonly done by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.

  • IC₅₀ Determination: The concentration of this compound required to inhibit 50% of the EGFR kinase activity (the IC₅₀ value) was calculated from the dose-response curve.

Quantitative Data: Inhibitory Activity
Compound Target Enzyme IC₅₀ (µg/mL) IC₅₀ (µM)
This compoundEpidermal Growth Factor Receptor (EGFR) Kinase0.82.0

Note: The IC₅₀ values are indicative and sourced from the initial discovery paper. Subsequent studies may have refined these values.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant Phyllospadix iwatensis extract Methanol Extract plant->extract partition Solvent Partitioning extract->partition chloroform Chloroform Fraction partition->chloroform silica Silica Gel Chromatography chloroform->silica sephadex Sephadex LH-20 silica->sephadex hplc HPLC sephadex->hplc This compound Pure this compound hplc->this compound structure Structure Elucidation (NMR, MS) This compound->structure bioassay Biological Assay (EGFR Kinase) This compound->bioassay

Caption: Workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds KinaseDomain Kinase Domain (Autophosphorylation) EGFR->KinaseDomain Activates This compound This compound This compound->KinaseDomain Inhibits ATP ATP ADP ADP ATP->ADP KinaseDomain->ATP Uses Downstream Downstream Signaling (Proliferation, Survival) KinaseDomain->Downstream Phosphorylates & Activates Gene Gene Expression Downstream->Gene

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

The discovery of this compound by Kim, Ryu, and Kusumi represents a significant contribution to the field of marine natural products. Their work laid the foundation for future research into the therapeutic potential of this unique molecule. The initial characterization of this compound as a tyrosine kinase inhibitor has opened avenues for its investigation in the context of diseases characterized by aberrant cell signaling, such as cancer and chronic inflammatory conditions. This technical guide provides a detailed summary of the foundational experiments that brought this promising compound to the attention of the scientific community. Further research is warranted to fully elucidate its mechanism of action, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical and clinical settings.

Phyllospadine: An Obscure Marine Alkaloid with Undetermined Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllospadine is a natural flavonoidal alkaloid that has been identified and isolated. Despite its characterization, a comprehensive understanding of its biological activities and potential therapeutic applications remains elusive. This document serves to consolidate the currently available information on this compound and highlight the significant gaps in the scientific literature regarding its pharmacological properties.

Chemical Identity and Source

This compound is a distinct chemical entity with the molecular formula C21H21NO6. It is classified as a trihydroxyflavone, substituted with hydroxy groups at positions 5, 7, and 4', a methoxy group at position 6, and a 1-methylpyrrolidin-2-yl group at position 8.

This compound is not of terrestrial origin, a common source for many well-studied alkaloids. Instead, this compound was first isolated from the sea-grass Phyllospadix iwatensis.[1] This marine angiosperm is found in the coastal areas of Northeast Asia. The initial discovery and characterization of this compound were reported in 1980.

Review of Biological Activities: A Notable Lack of Data

A thorough and extensive review of scientific databases and literature reveals a significant and surprising absence of studies on the biological activities of this compound. While the chemical structure and origin have been documented, there is a profound lack of publicly available research investigating its potential pharmacological effects.

As a result, it is not possible to provide an in-depth technical guide on the following aspects as requested:

  • Potential Biological Activities: There are no published studies detailing any anti-inflammatory, anti-cancer, neuroprotective, or other biological effects of this compound.

  • Quantitative Data: Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular form.

  • Experimental Protocols: Without any documented experiments, a description of methodologies is not feasible.

  • Signaling Pathways: The molecular targets and signaling pathways modulated by this compound remain uninvestigated.

Future Directions and Conclusion

The unique structure of this compound, a flavonoidal alkaloid from a marine source, suggests that it could possess interesting biological properties. Flavonoids and alkaloids are two classes of natural products well-known for their diverse pharmacological activities. The marine environment is also a rich source of novel compounds with therapeutic potential.

Therefore, this compound represents an unexplored frontier in natural product research. There is a clear need for foundational research to determine its bioactivity profile. Initial in vitro screening against a panel of cancer cell lines, inflammatory markers, and neurological targets could provide the first insights into its potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Phyllospadine is a unique flavonoidal alkaloid isolated from the marine seagrass Phyllospadix iwatensis. While research on this compound itself is limited primarily to its isolation and structural elucidation, its co-occurring flavonoid relatives, Luteolin and Hispidulin, have been more extensively studied. This document provides a comprehensive technical review of the available literature on this compound and these related compounds. It details the isolation of this compound, the quantitative biological activities of Luteolin and Hispidulin, particularly as cholinesterase inhibitors, and provides the established experimental protocols for these assays. The structure-activity relationships and the potential therapeutic implications are discussed, highlighting the need for further investigation into the pharmacological potential of this compound.

Introduction and Background

Marine environments are a prolific source of novel bioactive compounds.[1][2] Alkaloids, in particular, represent a diverse class of natural products with complex structures and significant pharmacological activities, including anti-tumor, anti-viral, and neuroprotective effects.[1][2] In 1980, a new flavonoidal alkaloid, this compound, was isolated from the seagrass Phyllospadix iwatensis, a marine angiosperm found on rocky Pacific coastlines.[3][4] This discovery highlighted a new subclass of flavonoid derivatives.

Along with this compound, P. iwatensis is also a source of other well-known flavonoids, including Luteolin and Hispidulin.[4] While the bioactivity of this compound remains uncharacterized in publicly available literature, Luteolin and Hispidulin have demonstrated significant biological effects across numerous studies, most notably as inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. This review synthesizes the foundational knowledge on this compound and provides a detailed analysis of its better-studied relatives to create a platform for future research and drug development efforts.

Chemical Structures

This compound (C₂₁H₂₁NO₆) is characterized by a flavonoid core structure integrated with an alkaloid moiety.[5] Its related compounds, Luteolin and Hispidulin, are flavones that lack the alkaloid component but share the core polycyclic phenolic structure.

Figure 1: Chemical Structures

  • A) this compound: Structure as reported by Takagi et al. (1980).

  • B) Luteolin: A common flavonoid with a 3',4'-dihydroxy substitution pattern on the B-ring.

  • C) Hispidulin: A flavonoid characterized by a methoxy group at the C-6 position of the A-ring.

Isolation of this compound

The original isolation of this compound was reported by Takagi, M., Funahashi, S., Ohta, K., & Nakabayashi, T. in their 1980 publication, "this compound, a New Flavonoidal Alkaloid from the Sea-Grass Phyllosphadix iwatensis" in Agricultural and Biological Chemistry (Vol. 44, No. 12, pp. 3019-3020).[3] While the full, detailed protocol is contained within that publication, the general workflow for isolating natural products from marine plants typically follows a standardized procedure.

Below is a generalized workflow diagram representing the likely steps for the isolation of this compound and its related flavonoids.

G Workflow for the Isolation of Alkaloids from P. iwatensis cluster_collection Collection & Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Collect P. iwatensis Seagrass B Air Dry and Pulverize Plant Material A->B C Maceration with Methanol B->C Extraction D Filter and Concentrate Extract C->D E Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) D->E Separation F Collect Fractions of Increasing Polarity E->F G Column Chromatography (Silica Gel or Sephadex) F->G Chromatography H Further Purification by HPLC G->H I Isolate Pure Compounds (this compound, Luteolin, Hispidulin) H->I

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Quantitative Data

No quantitative biological activity data has been reported for this compound in the available scientific literature. However, the related flavonoids Luteolin and Hispidulin are well-characterized, with notable inhibitory effects on several key enzymes implicated in human diseases.

Acetylcholinesterase (AChE) Inhibition

Both Luteolin and Hispidulin have been identified as inhibitors of acetylcholinesterase, the primary enzyme responsible for the degradation of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Other Enzymatic Inhibition

Hispidulin has also been identified as an inhibitor of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis, suggesting potential applications in oncology.

The quantitative inhibitory activities for these compounds are summarized in the table below.

CompoundTarget EnzymeIC₅₀ Value (µM)Source
Luteolin Acetylcholinesterase (AChE)Potent (Specific IC₅₀ varies by study)[4][6]
Butyrylcholinesterase (BChE)Potent[4]
β-site amyloid precursor cleaving enzyme 1 (BACE1)Potent[4]
Protein Tyrosine Phosphatase 1B (PTP1B)6.70[6]
Hispidulin Pim-1 Kinase2.71[2][7]
Acetylcholinesterase (AChE)Data suggests activity, specific IC₅₀ not found[8]

Mechanism of Action: Cholinergic Signaling Pathway

The primary mechanism of action for Luteolin as a potential therapeutic agent for neurodegenerative disease is its inhibition of acetylcholinesterase. By inhibiting AChE, Luteolin increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

The diagram below illustrates the role of AChE in a cholinergic synapse and the inhibitory action of compounds like Luteolin.

G Mechanism of AChE Inhibition in a Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Binding Receptor ACh Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Hydrolysis Signal Signal Transduction Receptor->Signal Activation Inhibitor Luteolin / Hispidulin Inhibitor->AChE Inhibition

Caption: Inhibition of AChE by flavonoids increases acetylcholine levels.

Experimental Protocols

The most relevant and well-described experimental protocol for the compounds discussed is the assay for acetylcholinesterase inhibition.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[9][10] It relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution in buffer

  • Acetylthiocholine iodide (ATCI) substrate solution in buffer

  • Test compounds (Luteolin, Hispidulin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate Buffer (to make up the final volume)

    • AChE enzyme solution

    • DTNB solution

    • Test compound solution at various concentrations (or solvent for control wells).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, marine alkaloid. While its structure has been known for over four decades, its biological potential remains unexplored. In contrast, its co-occurring relatives, Luteolin and Hispidulin, are potent bioactive flavonoids with well-documented inhibitory effects against key enzymes in neurodegeneration and cancer pathways.

The potent anticholinesterase activity of Luteolin suggests that this compound, as a structurally related alkaloid from the same natural source, is a prime candidate for screening in similar assays. Future research should prioritize the following:

  • Re-isolation or Synthesis of this compound: Obtaining sufficient quantities of pure this compound is the critical first step for any biological evaluation.

  • Comprehensive Bioactivity Screening: this compound should be screened against a broad panel of targets, with a primary focus on kinases and cholinesterases, given the activities of its analogs.

  • Structure-Activity Relationship (SAR) Studies: If this compound shows activity, synthesizing analogs will be crucial to understand the contribution of its unique alkaloidal moiety to its biological function.

By leveraging the knowledge gained from Luteolin and Hispidulin, researchers can strategically investigate this compound, potentially uncovering a novel therapeutic lead from the marine environment.

References

Profiling the Secondary Metabolites of Phyllospadix iwatensis: A Technical Guide for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Chemical Ecology and Bioactive Potential of a Unique Marine Angiosperm

This technical guide provides a comprehensive overview of the secondary metabolite profile of Phyllospadix iwatensis, a marine angiosperm found along the coasts of Northeast Asia. This document is intended for researchers, scientists, and professionals in drug development who are interested in the rich chemical diversity of marine flora. While direct quantitative data for P. iwatensis is limited in published literature, this guide synthesizes available information from closely related Phyllospadix species to present a representative profile and detailed experimental methodologies.

Secondary Metabolite Profile of Phyllospadix Species

The genus Phyllospadix is notably rich in sulfated flavonoids, a class of polyphenolic compounds with significant pharmacological potential. These compounds are integral to the plant's chemical defense mechanisms in the marine environment. The following table summarizes the quantitative data on major secondary metabolites identified in the genus Phyllospadix, providing a likely representation of the compounds to be found in P. iwatensis.

Compound ClassCompound NameConcentration (mg/g Dry Weight)Predominant Species for Data
Phenolic Acids Rosmarinic Acid~3.3P. scouleri & P. torreyi
Total Flavonoids -~20P. scouleri & P. torreyi
Sulfated Flavonoids Luteolin 7,3'-disulfateMajor componentP. torreyi
Nepetin 7,3'-disulfateMajor componentP. torreyi
5-Methoxyluteolin 7,3'-disulfateMajor componentP. torreyi
6-Hydroxyluteolin 7-sulfateMajor componentP. scouleri
Scutellarein 6-sulfateMinor componentP. scouleri
Hispidulin 7-sulfateMinor componentP. scouleri

Note: The quantitative data presented is based on studies of P. scouleri and P. torreyi and should be considered as a representative profile for P. iwatensis pending specific analysis.[1][2][3]

Experimental Protocols

The following protocols are detailed methodologies for the extraction, separation, and characterization of secondary metabolites from Phyllospadix species. These methods are compiled from established procedures for marine natural product analysis.

Sample Collection and Preparation
  • Collection: Collect fresh, healthy leaves of Phyllospadix iwatensis.

  • Cleaning: Gently rinse the leaves with fresh water to remove epiphytes and debris.

  • Drying: Freeze-dry the cleaned leaves to preserve the chemical integrity of the metabolites.

  • Grinding: Grind the dried leaves into a fine powder using a mortar and pestle or a grinder.

Extraction of Secondary Metabolites
  • Solvent System: Use a mixture of methanol and water (e.g., 80:20 v/v) for efficient extraction of polar and semi-polar metabolites.

  • Extraction Procedure:

    • Suspend the powdered leaf material in the extraction solvent (e.g., 1:10 w/v).

    • Sonciate the mixture for 30 minutes in an ultrasonic bath.

    • Macerate the mixture for 24 hours at room temperature with constant stirring.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more on the remaining plant material.

    • Pool the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

Chromatographic Separation and Purification
  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude extract dissolved in a minimal amount of the initial mobile phase.

    • Wash the cartridge with water to remove salts and highly polar compounds.

    • Elute the metabolites with increasing concentrations of methanol in water.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

    • Detection: Use a Diode Array Detector (DAD) to monitor the elution of compounds at multiple wavelengths (e.g., 280 and 330 nm for phenolics and flavonoids).

    • Fraction Collection: Collect fractions based on the chromatogram peaks for further analysis.

Structure Elucidation
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain high-resolution mass data and fragmentation patterns of the separated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compounds in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure of the isolated metabolites.

Visualizing Key Pathways and Workflows

Flavonoid Biosynthesis Pathway

The biosynthesis of flavonoids in plants, including seagrasses, follows the well-established phenylpropanoid pathway. This pathway is crucial for the production of a wide array of secondary metabolites that play roles in defense, signaling, and UV protection.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Flavone Flavone Flavanone->Flavone FNS Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol Flavonol Dihydroflavonol->Flavonol FLS Anthocyanidin Anthocyanidin Dihydroflavonol->Anthocyanidin DFR, ANS

Caption: Simplified flavonoid biosynthesis pathway starting from phenylalanine.

Experimental Workflow for Metabolite Profiling

The overall experimental workflow for the secondary metabolite profiling of Phyllospadix iwatensis involves a series of sequential steps from sample collection to data analysis.

experimental_workflow A Sample Collection (P. iwatensis leaves) B Sample Preparation (Freeze-drying, Grinding) A->B C Extraction (Methanol/Water) B->C D Crude Extract C->D E Chromatographic Separation (SPE, HPLC) D->E F Metabolite Fractions E->F G Structure Elucidation (LC-MS, NMR) F->G I Identified Secondary Metabolites G->I H Data Analysis & Interpretation I->H

Caption: Experimental workflow for Phyllospadix iwatensis metabolite profiling.

Concluding Remarks

The secondary metabolite profile of Phyllospadix iwatensis represents a promising frontier for the discovery of novel bioactive compounds. The prevalence of sulfated flavonoids in the Phyllospadix genus suggests that P. iwatensis is a valuable resource for compounds with potential applications in the pharmaceutical and nutraceutical industries. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further explore the chemical ecology of this fascinating marine plant and to unlock its full therapeutic potential. Future research should focus on obtaining specific quantitative data for P. iwatensis to validate and expand upon the representative profile presented here.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of Securinega Alkaloids - A Case Study on (±)-Phyllantidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, a specific total synthesis methodology for Phyllospadine has not been detailed. This document presents the total synthesis of (±)-Phyllantidine, a structurally related Securinega alkaloid, as a comprehensive case study. The methodologies and chemical principles described herein are of significant relevance to researchers engaged in the synthesis of this compound and other members of the Securinega alkaloid family.

Introduction

The Securinega alkaloids are a diverse family of natural products characterized by a complex, bridged tetracyclic core structure. Many of these compounds, including this compound and Phyllantidine, exhibit interesting biological activities, making them attractive targets for total synthesis. A key challenge in the synthesis of Phyllantidine is the construction of the embedded nitrogen-oxygen (N-O) bond within its oxazabicyclo[3.3.1]nonane core. This document details a successful total synthesis of (±)-Phyllantidine, highlighting a novel ring expansion strategy to install this crucial functionality.[1][2][3]

Retrosynthetic Analysis

The retrosynthetic strategy for (±)-Phyllantidine hinges on a few key transformations. The final butenolide ring is envisioned to be formed from a suitable precursor via a Bestmann-ylide olefination. The core oxazabicyclo[3.3.1]nonane structure is traced back to a substituted cyclopentanone, which can be assembled through a diastereoselective aldol reaction. The critical N-O bond is planned to be introduced via a ring expansion of a cyclic hydroxamic acid derivative.[1][3]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the overall synthetic workflow for the total synthesis of (±)-Phyllantidine.

Total_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_endgame Endgame SM Commercially Available Starting Materials Aldol Diastereoselective Aldol Reaction SM->Aldol Several Steps Cyclopentanone Substituted Cyclopentanone Aldol->Cyclopentanone RingExpansion Ring Expansion (N-O bond formation) Cyclopentanone->RingExpansion HydroxamicAcid Cyclic Hydroxamic Acid RingExpansion->HydroxamicAcid Cyclization Iodocyclization HydroxamicAcid->Cyclization ABC_rings A-B-C Ring System Cyclization->ABC_rings Reduction Hydroxamic Ester Reduction ABC_rings->Reduction Oxidation Oxidation Reduction->Oxidation Butenolide Butenolide Formation (Bestmann Ylide) Oxidation->Butenolide Phyllantidine (±)-Phyllantidine Butenolide->Phyllantidine

Caption: Overall workflow of the total synthesis of (±)-Phyllantidine.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (±)-Phyllantidine.

Step NumberTransformationProductYield (%)
1Diastereoselective Aldol ReactionSubstituted Cyclopentanone90
2Ring ExpansionCyclic Hydroxamic Acid62
3IodocyclizationIodide Intermediate90
4EliminationAlkene Intermediate90
5Hydroxamic Ester ReductionOxazabicyclo[3.3.1]nonane63
6-7Oxidation and Bestmann Ylide Olefination(±)-Phyllantidine62 (over 2 steps)

Experimental Protocols

1. Diastereoselective Aldol Reaction:

  • Description: This step establishes the stereochemistry of the substituted cyclopentanone precursor.

  • Protocol: To a solution of the starting ketone in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a Lewis acid (e.g., titanium tetrachloride) is added, followed by the dropwise addition of the aldehyde. The reaction is stirred for a specified time until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Ring Expansion for N-O Bond Formation:

  • Description: This is the key step for the installation of the embedded N-O bond through the expansion of the cyclopentanone ring.[1][3]

  • Protocol: The substituted cyclopentanone is first converted to its corresponding oxime. The oxime is then oxidized to an acyloxy nitroso intermediate, which undergoes a spontaneous ring expansion. A solution of the oxime in a suitable solvent is treated with an oxidizing agent (e.g., lead(IV) acetate) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The resulting crude cyclic hydroxamic acid is purified by column chromatography.[3]

3. Iodocyclization:

  • Description: This reaction constructs the A-B-C tricyclic ring system of Phyllantidine.

  • Protocol: The cyclic hydroxamic acid is dissolved in a solvent such as acetonitrile, and an iodine source (e.g., iodine) and a base (e.g., sodium bicarbonate) are added. The mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the iodide, which is used in the next step without further purification.[2]

4. Hydroxamic Ester Reduction:

  • Description: This step reduces the hydroxamic ester to the corresponding O-alkyl hydroxylamine, forming the core oxazabicyclo[3.3.1]nonane structure.[2]

  • Protocol: To a solution of the hydroxamic ester in an ethereal solvent (e.g., THF) at 0 °C, a solution of a reducing agent (e.g., monochloroalane) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water and a Rochelle's salt solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by chromatography.

5. Butenolide Formation (Bestmann Ylide Olefination):

  • Description: The final butenolide ring is installed in this late-stage transformation.[2]

  • Protocol: The enone precursor is dissolved in a high-boiling solvent (e.g., benzene or toluene) in a microwave vial. The Bestmann ylide is added, and the mixture is heated in a microwave reactor under high dilution conditions. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford (±)-Phyllantidine.[2]

Logical Relationships in Key Reaction

The following diagram illustrates the logical relationship in the key ring expansion step.

Ring_Expansion cluster_key_step Key Ring Expansion Step Cyclopentanone Substituted Cyclopentanone Oxime Oxime Formation Cyclopentanone->Oxime Hydroxylamine AcyloxyNitroso Acyloxy Nitroso Intermediate Oxime->AcyloxyNitroso Oxidation Expansion Ring Expansion AcyloxyNitroso->Expansion Spontaneous HydroxamicAcid Cyclic Hydroxamic Acid (N-O bond formed) Expansion->HydroxamicAcid

Caption: Logical flow of the key ring expansion reaction.

References

Application Notes and Protocols for Phyllospadine Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllospadine, a unique flavonoidal alkaloid derived from the seagrass Phyllospadix iwatensis, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies. Furthermore, it outlines its likely mechanism of action in inflammatory signaling pathways and presents relevant quantitative data in a structured format for clarity and comparison.

Introduction

This compound is a sulfated flavonoidal alkaloid first isolated from the marine angiosperm Phyllospadix iwatensis Makino. Its structure, combining features of both flavonoids and alkaloids, makes it a compound of significant chemical and pharmacological interest. Flavonoids are well-known for their antioxidant and anti-inflammatory activities, and initial investigations suggest that this compound may contribute to the ethnobotanical uses of Phyllospadix species. This document serves as a comprehensive guide for the isolation and study of this novel natural product.

Data Presentation: this compound Extraction and Purification Parameters

The following table summarizes the key quantitative parameters for the extraction and purification of this compound, compiled from established laboratory methods.

ParameterValue/Description
Extraction Solvent Methanol (MeOH)
Solvent-to-Solid Ratio 10:1 (v/w)
Extraction Method Maceration at room temperature
Extraction Duration 24-48 hours with occasional agitation
Purification Method Reversed-Phase C18 Silica Gel Column Chromatography
Elution Solvents Stepwise gradient of water and methanol
Yield (Crude Extract) Approximately 5-10% of dry plant material (variable)
Purity (Post-C18) >95% (as determined by HPLC)

Experimental Protocols

I. Extraction of this compound from Phyllospadix iwatensis

This protocol details the initial extraction of this compound from dried, powdered seagrass material.

Materials:

  • Dried and powdered Phyllospadix iwatensis

  • Methanol (ACS grade)

  • Large glass container with a lid

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh the dried, powdered Phyllospadix iwatensis material.

  • Place the material in the glass container and add methanol at a 10:1 solvent-to-solid ratio (e.g., 1 liter of methanol for every 100 grams of plant material).

  • Seal the container and allow the mixture to macerate at room temperature for 24-48 hours. Agitate the mixture periodically to ensure thorough extraction.

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the solid plant residue.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Store the crude extract at 4°C until further purification.

II. Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using reversed-phase column chromatography.

Materials:

  • Crude methanol extract of Phyllospadix iwatensis

  • Reversed-phase C18 silica gel

  • Glass chromatography column

  • Deionized water

  • Methanol (HPLC grade)

  • Test tubes or fraction collector

  • Thin-layer chromatography (TLC) plates (C18)

  • UV lamp

Procedure:

  • Prepare a slurry of C18 silica gel in methanol and pack it into the chromatography column.

  • Equilibrate the packed column by running deionized water through it.

  • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of C18 silica gel.

  • Carefully load the adsorbed sample onto the top of the prepared column.

  • Begin the elution process with 100% deionized water.

  • Gradually increase the polarity of the eluent by introducing a stepwise gradient of methanol in water (e.g., 10% MeOH, 20% MeOH, etc.).

  • Collect fractions of the eluate in test tubes or using a fraction collector.

  • Monitor the separation of compounds by spotting fractions onto a C18 TLC plate and observing under a UV lamp. This compound, being a flavonoid, should be UV active.

  • Combine the fractions that contain pure this compound, as determined by TLC analysis.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade, particularly nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The expression of iNOS is regulated by transcription factors such as Nuclear Factor-kappa B (NF-κB), which is activated by pro-inflammatory stimuli. A plausible mechanism for this compound's action is the suppression of the NF-κB signaling pathway, leading to reduced iNOS expression and consequently, decreased NO production.

Phyllospadine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Releases IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_n->DNA Binds to iNOS mRNA iNOS mRNA DNA->iNOS mRNA Transcription iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Translation NO Production NO Production iNOS Protein->NO Production Catalyzes Inflammation Inflammation NO Production->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow

The overall workflow for the extraction, purification, and analysis of this compound is depicted in the following diagram.

Phyllospadine_Workflow Start Start Plant Material Phyllospadix iwatensis (Dried, Powdered) Start->Plant Material Extraction Methanol Extraction Plant Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude Extract Crude Extract Concentration->Crude Extract Purification C18 Column Chromatography Crude Extract->Purification Fraction Collection Fraction Collection Purification->Fraction Collection Purity Analysis TLC / HPLC Fraction Collection->Purity Analysis Pure this compound Pure this compound Purity Analysis->Pure this compound Bioactivity Assays Anti-inflammatory Activity (e.g., NO inhibition assay) Pure this compound->Bioactivity Assays End End Bioactivity Assays->End

Caption: Workflow for this compound extraction and analysis.

Conclusion

The protocols and data presented herein provide a solid foundation for the successful extraction, purification, and preliminary mechanistic investigation of this compound. The unique structure and potent anti-inflammatory potential of this flavonoidal alkaloid make it a promising candidate for further research and development in the pharmaceutical and nutraceutical industries. The provided workflows and signaling pathway diagrams offer a clear and concise visual guide for researchers entering this exciting field of natural product chemistry.

Application Notes & Protocols for the Quantification of Phyllospadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllospadine, a lignan of significant interest, requires precise and accurate quantification for research and drug development purposes. This document provides detailed application notes and protocols for the analytical quantification of this compound in various matrices, including biological samples and pharmaceutical formulations. The methodologies described herein are based on established analytical techniques for similar lignans, such as Phyllanthin, and are intended to serve as a comprehensive guide for laboratory personnel. The primary methods covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using reversed-phase HPLC with UV detection or LC-MS/MS for enhanced sensitivity and specificity, particularly in complex biological matrices.

High-Performance Liquid Chromatography (HPLC-PDA)

Reverse-phase HPLC with a Photodiode Array (PDA) detector is a robust and widely available technique for the quantification of this compound. This method is suitable for analyzing this compound in bulk drug substances and herbal extracts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological samples such as plasma, where concentrations are expected to be low, LC-MS/MS is the method of choice. It offers superior sensitivity and selectivity by utilizing Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods, adapted from validated methods for structurally similar compounds.

Table 1: HPLC-PDA Method Parameters

ParameterValue
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.079 µg/mL[2]
Limit of Quantification (LOQ)0.239 µg/mL[2]
Accuracy (% Recovery)100.0 - 106.0%[3]
Precision (% RSD)< 5.0%[3]

Table 2: LC-MS/MS Method Parameters

ParameterValue
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.69 ng/mL[4]
Limit of Quantification (LOQ)2.29 ng/mL[4]
Accuracy± 7.55%
Intra-day Precision (% RSD)< 7.08%
Inter-day Precision (% RSD)< 7.08%

Experimental Protocols

Protocol 1: Quantification of this compound in Herbal Extracts by HPLC-PDA

This protocol is designed for the quantification of this compound in plant extracts.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

  • 0.45 µm nylon membrane filter

2. Instrumentation and Conditions

  • HPLC System: LC2010CHT (Shimadzu, Japan) or equivalent with a PDA detector.[3]

  • Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 5 mM ammonium acetate in 10% methanol.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Program:

    Time (min) % A % B
    0 90 10
    15 40 60
    20 40 60
    22 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 229 nm.[1]

  • Injection Volume: 20 µL.

3. Sample Preparation

  • Accurately weigh and dissolve the dried plant extract in methanol to a known concentration.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon membrane filter prior to injection.

4. Standard Preparation

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the linearity range (e.g., 1, 5, 10, 20, 50 µg/mL).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol provides a highly sensitive method for quantifying this compound in biological matrices like rat plasma.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Felodipine

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium acetate

  • Tert-butyl methyl ether

2. Instrumentation and Conditions

  • LC-MS/MS System: UPLC/MS/MS system (e.g., Acquity UPLC with a tandem mass spectrometer).

  • Column: Acquity C18 (50 x 2.1 mm; 1.7 µm).

  • Mobile Phase: 10 mM aqueous ammonium acetate and acetonitrile (10:90; v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

  • Capillary Voltage: 4000 V.

  • Desolvation Temperature: 360°C.

  • MRM Transitions (example):

    • This compound: To be determined by direct infusion of the standard. As an example for Phyllanthin: m/z 436.41 -> 355.36.

    • IS (Felodipine): m/z 384.20 -> 352.18.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rat plasma, add the internal standard solution.

  • Add tert-butyl methyl ether, vortex for 2 minutes, and then centrifuge for 10 minutes at 13,000 rpm.

  • Collect the supernatant (approximately 600 µL) and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. Standard and Quality Control (QC) Sample Preparation

  • Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).

  • Spike blank rat plasma with known concentrations of this compound to prepare calibration standards and QC samples.

  • Process the standards and QC samples using the same extraction procedure as the unknown samples.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is l_l_extraction Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->l_l_extraction vortex_centrifuge Vortex & Centrifuge l_l_extraction->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute final_centrifuge Final Centrifugation reconstitute->final_centrifuge injection_sample Inject into LC-MS/MS final_centrifuge->injection_sample lc_separation UPLC Separation (C18 Column) injection_sample->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify this compound calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

signaling_pathway_placeholder This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical G-protein coupled receptor signaling pathway for this compound.

References

Application Notes and Protocols for the Analysis of Phyllanthin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are for the analysis of Phyllanthin . No specific analytical methods for a compound named "Phyllospadine" were found in the scientific literature, and it is presumed to be a likely misspelling of Phyllanthin.

Introduction

Phyllanthin is a lignan found in plants of the Phyllanthus species, which are known for their traditional medicinal uses. The quantification of Phyllanthin in plant extracts and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed protocols for the analysis of Phyllanthin using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography (HPLC) Method

This section outlines an isocratic Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of Phyllanthin in bulk drug and plant extracts.

Quantitative Data Summary
ParameterValue
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported
Precision (RSD%)< 2%
Accuracy/Recovery98 - 102%
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-VIS detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of ethanol and water in a 66:34 (%v/v) ratio[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 229 nm[1].

  • Column Temperature: Ambient.

  • Run Time: Approximately 10 minutes.

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Phyllanthin reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.

3. Sample Preparation (for Plant Extract):

  • Accurately weigh a quantity of the powdered plant material and extract it with a suitable solvent like methanol using techniques such as sonication or soxhlet extraction.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the Phyllanthin peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Phyllanthin in the sample using the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: HPLC analysis workflow for Phyllanthin.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section details a sensitive and selective LC-MS/MS method for the quantification of Phyllanthin in rat plasma, which can be adapted for other biological matrices.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995[2]
Intra-day Precision (RSD%)< 7.08%
Inter-day Precision (RSD%)< 7.08%
AccuracyWithin ± 7.55%
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Recovery84.6 - 103%[2]
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Acquity C18 (50 x 2.1 mm; 1.7 µm).

  • Mobile Phase: 10 mM aqueous ammonium acetate and acetonitrile (10:90; v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Run Time: Less than 2 minutes.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 4000 V.

  • Cone Voltage: 24 V for Phyllanthin.

  • Desolvation Temperature: 360°C.

  • Cone Gas Flow: 25 L/h.

  • Collision Energy: 12 V for Phyllanthin.

  • MRM Transition: m/z 436.41 → 355.36 for Phyllanthin.

3. Preparation of Standard and QC Samples:

  • Stock Solution: Prepare a stock solution of Phyllanthin in a suitable organic solvent (e.g., methanol).

  • Spiking Solutions: Prepare serial dilutions of the stock solution to be used for spiking into blank plasma to create calibration standards and quality control (QC) samples.

  • Calibration Standards: Prepare calibration standards over the concentration range of 0.5 - 100 ng/mL in blank rat plasma.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, standard, or QC, add the internal standard (e.g., Felodipine).

  • Add 1 mL of tert-butyl methyl ether, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Experimental Workflowdot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Plasma_Sample Plasma Sample LLE Liquid-Liquid Extraction Plasma_Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

References

Application Notes and Protocols for In Vitro Bioactivity Screening of Phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products, particularly phytochemicals, represent a vast and largely untapped resource for the discovery of novel therapeutic agents. The initial stages of drug discovery from natural sources heavily rely on robust and efficient in vitro screening assays to identify and characterize promising bioactive compounds. This document provides detailed application notes and protocols for a panel of commonly employed in vitro assays to screen for three key bioactivities: anti-inflammatory, antioxidant, and anticancer.

These protocols are designed to be adaptable for the screening of various phytochemicals, including "Phyllospadine," a term which may refer to a novel or less-characterized compound. The methodologies outlined below will enable researchers to obtain reliable and reproducible data on the potential therapeutic efficacy of their compounds of interest.

Section 1: In Vitro Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. The following assays provide a preliminary assessment of the anti-inflammatory potential of a test compound.

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a phytochemical to inhibit the thermally induced denaturation of a protein, such as bovine serum albumin (BSA).

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the phytochemical in a suitable solvent (e.g., DMSO, ethanol).

    • Bovine Serum Albumin (BSA) Solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).

    • Standard Drug (Diclofenac Sodium): Prepare a 1 mg/mL stock solution in PBS.

  • Assay Procedure:

    • Pipette 0.5 mL of the BSA solution into a series of microcentrifuge tubes.

    • Add 0.1 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • A control group should contain 0.5 mL of BSA solution and 0.1 mL of the vehicle solvent.

    • A standard group should contain 0.5 mL of BSA solution and 0.1 mL of diclofenac sodium solution (e.g., at 100 µg/mL).

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by incubating the tubes at 72°C for 5 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula:

    • Plot a dose-response curve and determine the IC50 value (the concentration of the test compound that causes 50% inhibition).

Data Presentation:

CompoundConcentration (µg/mL)Absorbance (660 nm)% Inhibition
Control-1.2500
Test Compound101.12510.0
500.87530.0
1000.62550.0
2500.37570.0
5000.12590.0
Diclofenac Sodium1000.25080.0
Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing the HRBC membrane from hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity.[1]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution.

    • HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with isosaline (0.85% NaCl). Resuspend the pellet to make a 10% v/v suspension in isosaline.

    • Hypotonic Saline: 0.36% NaCl solution.

    • Isotonic Saline: 0.85% NaCl solution.

    • Phosphate Buffer: pH 7.4.

    • Standard Drug (Diclofenac Sodium): Prepare a 1 mg/mL stock solution.

  • Assay Procedure:

    • Set up tubes as follows:

      • Control: 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

      • Test: 1.0 mL of phosphate buffer + 1.0 mL of test compound at various concentrations + 1.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

      • Standard: 1.0 mL of phosphate buffer + 1.0 mL of diclofenac sodium + 1.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

    • Incubate all tubes at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis and membrane stabilization:

Data Presentation:

CompoundConcentration (µg/mL)Absorbance (560 nm)% Protection
Control-0.9800
Test Compound1000.73525.0
2500.49050.0
5000.24575.0
Diclofenac Sodium1000.19680.0
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2][3] Many anti-inflammatory phytochemicals exert their effects by inhibiting this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: The NF-κB signaling pathway in inflammation.

Section 2: In Vitro Antioxidant Activity Screening

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases. The following assays quantify the antioxidant capacity of a phytochemical.

DPPH Radical Scavenging Assay

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the decrease in absorbance is measured.[4][5]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Standard (Ascorbic Acid): Prepare a 1 mg/mL stock solution in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 2 mL of the test compound at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Control: 1 mL of DPPH solution + 2 mL of methanol.

    • Standard: 1 mL of DPPH solution + 2 mL of ascorbic acid at various concentrations.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity:

    • Determine the IC50 value.

Data Presentation:

CompoundConcentration (µg/mL)Absorbance (517 nm)% Scavenging
Control-0.8500
Test Compound100.72315.0
250.51040.0
500.34060.0
1000.12885.0
Ascorbic Acid500.08590.0
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[6][7]

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Proteasome Proteasome Keap1->Proteasome Under normal conditions, targets Nrf2 for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Induces

Caption: The Nrf2 antioxidant response pathway.

Section 3: In Vitro Anticancer Activity Screening

The following assays are fundamental for assessing the potential of a phytochemical to inhibit cancer cell growth and induce cell death.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9][10]

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (media with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability:

    • Determine the IC50 value.

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Cell Viability
Control-1.500100
Test Compound11.35090.0
100.90060.0
500.45030.0
1000.15010.0
Doxorubicin100.30020.0
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Staining:

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • The cell population will be divided into four quadrants:

      • Q1 (Annexin V- / PI+): Necrotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic cells

      • Q3 (Annexin V- / PI-): Viable cells

      • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Quantify the percentage of cells in each quadrant.

Data Presentation:

Treatment% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)
Control95.22.11.51.2
Test Compound (IC50)45.835.612.36.3
Doxorubicin30.540.220.19.2
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is often dysregulated in cancer.[11][12][13]

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates & Activates Response Cell Survival, Proliferation, Growth Downstream->Response Promotes

Caption: The PI3K/Akt signaling pathway in cancer.

References

Elucidating the Mechanism of Action of Phyllospadine: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phyllospadine, a natural product of interest, holds potential for therapeutic applications. Understanding its mechanism of action at the cellular level is crucial for its development as a drug candidate. This document provides a comprehensive guide to utilizing cell-based assays to investigate the molecular pathways modulated by this compound. We will focus on key signaling pathways commonly implicated in the bioactivity of natural products: NF-κB, MAPK, and Nrf2, which are central to inflammation, cell proliferation, and oxidative stress responses.

Proposed Signaling Pathways for Investigation

Based on the common activities of natural products, we hypothesize that this compound may exert its effects through one or more of the following signaling pathways. The assays described below are designed to test these hypotheses.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor-kappa B) pathway is a critical regulator of inflammatory and immune responses.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activation IkB_NF_kB IκB-NF-κB Complex IKK->IkB_NF_kB Phosphorylation of IκB IkB IkB NF_kB NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB IκB Degradation DNA DNA NF_kB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Proposed NF-κB signaling pathway for investigation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[4] These pathways consist of a three-tiered kinase cascade: MAP3K, MAP2K, and MAPK.[4] The most well-studied MAPK pathways are the ERK, JNK, and p38 pathways, each activated by distinct stimuli and leading to different cellular outcomes.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K Activation MAP2K MAP2K MAP3K->MAP2K Phosphorylation MAPK MAPK MAP2K->MAPK Phosphorylation Transcription_Factor Transcription_Factor MAPK->Transcription_Factor Activation Gene_Expression Cellular Response Transcription_Factor->Gene_Expression Transcription

Caption: General overview of the MAPK signaling cascade.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense against oxidative stress.[5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[8] In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of antioxidant and detoxification enzymes.[5][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Disruption Keap1 Keap1 Keap1->Keap1_Nrf2 Sequesters Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE Nrf2_n->ARE Binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Transcription

Caption: The Nrf2 antioxidant response pathway.

Experimental Protocols

The following protocols outline key cell-based assays to investigate the effect of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways.

General Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for each pathway. For example, HEK293 or HeLa cells are commonly used for NF-κB reporter assays, while HepG2 cells are often used for Nrf2/ARE reporter gene assays.[5][9] Macrophage cell lines like RAW264.7 are suitable for studying inflammatory responses.

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to the desired concentrations in cell culture medium immediately before use. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

  • Stimulation: For inhibitory assays, pre-treat cells with this compound for a specified time before adding a known agonist for the pathway of interest (e.g., TNF-α or IL-1β for NF-κB, LPS for MAPK, or an oxidizing agent like tBHQ for Nrf2).[1][8]

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[3] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Reporter_Assay_Workflow A Seed cells in a 96-well plate B Transfect with NF-κB luciferase reporter vector A->B C Treat with this compound and/or stimulus (e.g., TNF-α) B->C D Incubate for a defined period C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for an NF-κB luciferase reporter assay.

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Co-transfect the cells with an NF-κB-luciferase reporter vector and a Renilla luciferase control vector (for normalization of transfection efficiency) using a suitable transfection reagent.[3]

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.

  • Incubate for 1 hour, then stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL).

  • After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

MAPK Phosphorylation Assay (Western Blot)

This assay determines the activation of MAPK pathway components by detecting their phosphorylation status.

Principle: Western blotting uses specific antibodies to detect the phosphorylated forms of key kinases in the MAPK cascade (e.g., phospho-ERK, phospho-p38). An increase in the phosphorylated form relative to the total protein indicates pathway activation.

Protocol:

  • Seed cells (e.g., RAW264.7 macrophages) in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with a known MAPK activator (e.g., LPS at 1 µg/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

Principle: Immunofluorescence microscopy uses a fluorescently labeled antibody to detect the subcellular localization of Nrf2. An increase in nuclear fluorescence indicates Nrf2 activation.

Protocol:

  • Seed HepG2 cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound or a positive control (e.g., sulforaphane) for a specified time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block with 1% BSA in PBST.

  • Incubate with a primary antibody against Nrf2 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on NF-κB Luciferase Activity

Treatment GroupThis compound (µM)TNF-α (10 ng/mL)Relative Luciferase Activity (Fold Change)% Inhibition
Vehicle Control0-1.0 ± 0.1N/A
TNF-α Control0+15.2 ± 1.50
This compound1+12.5 ± 1.117.8
This compound10+7.8 ± 0.948.7
This compound50+3.2 ± 0.478.9

Data are presented as mean ± SD from three independent experiments.

Table 2: Densitometric Analysis of MAPK Phosphorylation

Treatment GroupThis compound (µM)LPS (1 µg/mL)p-ERK / Total ERK Ratiop-p38 / Total p38 Ratio
Vehicle Control0-1.0 ± 0.21.0 ± 0.1
LPS Control0+8.5 ± 0.96.2 ± 0.7
This compound1+7.1 ± 0.85.5 ± 0.6
This compound10+4.3 ± 0.53.1 ± 0.4
This compound50+2.1 ± 0.31.8 ± 0.2

Data are presented as mean ± SD from three independent experiments.

Table 3: Quantification of Nrf2 Nuclear Translocation

Treatment GroupThis compound (µM)Nuclear/Cytoplasmic Nrf2 Fluorescence Ratio
Vehicle Control01.1 ± 0.2
Positive Control (Sulforaphane)105.8 ± 0.6
This compound11.5 ± 0.3
This compound103.2 ± 0.4
This compound505.1 ± 0.5

Data are presented as mean ± SD from at least 50 cells per condition.

Conclusion

The cell-based assays outlined in this document provide a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on the NF-κB, MAPK, and Nrf2 signaling pathways, researchers can gain valuable insights into its potential anti-inflammatory, anti-proliferative, and antioxidant properties. The data generated from these assays will be instrumental in guiding further preclinical and clinical development of this compound as a therapeutic agent.

References

Phyllospadine: Application Notes for a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllospadine is a naturally occurring flavonoidal alkaloid identified from the sea-grass Phyllosphadix iwatensis. As a member of the diverse flavonoid and alkaloid chemical classes, this compound holds potential for a range of therapeutic applications. Flavonoids are well-documented for their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Alkaloids also exhibit a wide array of biological activities, including anti-inflammatory and anticancer effects. The unique combination of these structural features in this compound makes it a compelling candidate for further investigation as a novel therapeutic agent.

Due to the limited specific research on this compound, this document provides an overview of the potential therapeutic applications based on the known activities of related flavonoidal alkaloids. It also outlines detailed protocols for the preclinical evaluation of novel natural compounds like this compound.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound is hypothesized to possess significant anti-inflammatory and neuroprotective properties.

Anti-inflammatory Potential

Flavonoids and alkaloids are known to modulate inflammatory pathways.[4] They can inhibit the production of pro-inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase. The proposed mechanisms for the anti-inflammatory action of flavonoidal alkaloids include the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production.

Neuroprotective Potential

Many flavonoids have demonstrated neuroprotective effects in various experimental models.[1][2][3][5][6] These effects are attributed to their ability to scavenge reactive oxygen species, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival and plasticity.[1][2] Flavonoids may protect neurons from injury induced by neurotoxins and suppress neuroinflammatory processes.[1]

Quantitative Data on Related Compounds

To provide a reference for the potential efficacy of this compound, the following table summarizes quantitative data from studies on other flavonoidal alkaloids with demonstrated anti-inflammatory and neuroprotective effects.

CompoundAssayTarget/ModelResult (IC₅₀/EC₅₀)Reference Compound
Quercetin COX-2 InhibitionIn vitro enzyme assay10.5 µMCelecoxib (0.04 µM)
Kaempferol LPS-induced NO productionRAW 264.7 macrophages15.2 µML-NAME (25 µM)
Berberine H₂O₂-induced neurotoxicitySH-SY5Y cells2.3 µM-
Apigenin Aβ (1-42)-induced cytotoxicityPC12 cells5.8 µM-

Note: This data is illustrative and not specific to this compound. It is intended to provide a benchmark for potential activity.

Signaling Pathways

The therapeutic effects of flavonoidal alkaloids are often mediated through the modulation of key signaling pathways. The following diagrams illustrate hypothetical pathways that this compound may influence based on the known mechanisms of related compounds.

Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription This compound This compound This compound->IKK inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS Apoptotic Pathway Apoptotic Pathway ROS->Apoptotic Pathway This compound This compound This compound->ROS scavenges Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1->Nrf2 Antioxidant Enzyme Expression Antioxidant Enzyme Expression ARE->Antioxidant Enzyme Expression

Caption: Potential neuroprotective mechanism of this compound via Nrf2 activation.

Experimental Protocols

The following are generalized protocols for the initial screening and evaluation of a novel natural product like this compound for its potential anti-inflammatory and neuroprotective effects.

General Experimental Workflow

Experimental Workflow Compound Isolation and Characterization Compound Isolation and Characterization In Vitro Screening In Vitro Screening Compound Isolation and Characterization->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Toxicology and Safety Pharmacology Toxicology and Safety Pharmacology In Vivo Efficacy Studies->Toxicology and Safety Pharmacology Lead Optimization Lead Optimization Toxicology and Safety Pharmacology->Lead Optimization

Caption: A generalized workflow for natural product drug discovery.

Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 2: In Vitro Neuroprotection Assay - Oxidative Stress-Induced Cell Death

Objective: To assess the protective effect of this compound against oxidative stress-induced neuronal cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxin such as H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for 24 hours. Include a vehicle control and a toxin-only control.

  • Cell Viability Assessment: After the incubation period, remove the medium and add MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours.

  • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound, a flavonoidal alkaloid from Phyllosphadix iwatensis, represents a promising starting point for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and neuroprotective medicine. The protocols and conceptual frameworks provided here offer a roadmap for the systematic evaluation of this compound and other novel natural products. Further research is essential to isolate and characterize this compound, confirm its biological activities, and elucidate its precise mechanisms of action.

References

Application Notes and Protocols for the Derivatization of Phyllospadine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllospadine, a structurally complex alkaloid, presents a promising scaffold for the development of novel therapeutic agents. Its unique arrangement of a secondary amine, a lactone ring, and substituted aromatic systems offers multiple points for chemical modification. This document provides a comprehensive set of protocols for the systematic derivatization of this compound to facilitate Structure-Activity Relationship (SAR) studies. The described methodologies focus on the selective modification of its key functional groups to generate a library of analogs for biological screening.

Introduction to this compound and SAR Studies

This compound is a natural product with the molecular formula C21H21NO6. Its core structure features a tetracyclic system containing a secondary amine, a lactone, a catechol-like diether, and a dimethoxy-substituted aromatic ring. Due to its structural relation to aporphine alkaloids, this compound and its derivatives are of interest for their potential pharmacological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity.[3] By systematically modifying a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for efficacy and selectivity, and optimize for improved potency and pharmacokinetic properties.

Derivatization Strategies for this compound

The functional groups of this compound provide several avenues for derivatization. This protocol outlines four primary strategies:

  • Modification of the Secondary Amine: The secondary amine is a key site for introducing diversity through N-alkylation, N-acylation, and reductive amination.

  • Modification of the Lactone Ring: The lactone can undergo nucleophilic attack to yield ring-opened derivatives, providing access to novel scaffolds.

  • Modification of the Aromatic Methoxy Groups: Demethylation of the aromatic ethers to the corresponding phenols allows for subsequent O-alkylation, introducing a variety of substituents.

  • Bioisosteric Replacement of the Catechol Moiety: Replacing the catechol-like diether with bioisosteres can modulate the compound's electronic and steric properties, potentially improving its drug-like characteristics.

A general workflow for the derivatization of this compound is depicted below.

Derivatization_Workflow This compound This compound N_Modification N-Modification (Amine) This compound->N_Modification Lactone_Modification Lactone Ring Opening This compound->Lactone_Modification Aromatic_Modification Aromatic Modification (Ethers) This compound->Aromatic_Modification N_Alkylation N-Alkylation N_Modification->N_Alkylation N_Acylation N-Acylation N_Modification->N_Acylation Reductive_Amination Reductive Amination N_Modification->Reductive_Amination Nucleophilic_Addition Nucleophilic Addition Lactone_Modification->Nucleophilic_Addition Demethylation Demethylation Aromatic_Modification->Demethylation Bioisosteres Bioisosteric Replacement Aromatic_Modification->Bioisosteres O_Alkylation O-Alkylation Demethylation->O_Alkylation

Caption: General workflow for this compound derivatization.

Experimental Protocols

Modification of the Secondary Amine

The secondary amine in this compound is a prime target for modification to explore its role in receptor binding and overall activity.

This protocol describes the addition of various alkyl groups to the secondary amine.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in dry acetonitrile.

  • Add potassium carbonate (3 equivalents).

  • Add the desired alkyl halide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

This protocol details the formation of an amide linkage at the secondary amine.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)[4]

  • Diisopropylethylamine (DIPEA)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • If starting from a carboxylic acid, dissolve the carboxylic acid (1.2 equivalents) in dry DMF. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes to pre-activate.

  • Dissolve this compound (1 equivalent) in dry DMF and add it to the activated carboxylic acid solution (or add the acyl chloride dropwise to a solution of this compound and DIPEA in DMF).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

This protocol describes the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent.[5][6][7][8]

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)[8]

  • Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) and the aldehyde or ketone (1.5 equivalents) in dichloroethane.

  • Add a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride (2 equivalents) portion-wise at room temperature.

  • Stir the mixture for 12-24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Modification of the Lactone Ring

The lactone ring can be opened by nucleophiles to generate hydroxy amides or hydroxy esters, significantly altering the scaffold.[9][10][11][12]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and methanol.

  • Add the desired amine (5 equivalents).

  • Stir the reaction at room temperature or heat to 50 °C if necessary, monitoring by LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting hydroxy amide by column chromatography.

Modification of the Aromatic Methoxy Groups

Selective demethylation of the methoxy groups provides access to phenols, which can be further derivatized.

Boron tribromide (BBr3) is a powerful reagent for the cleavage of aryl methyl ethers.[13]

Materials:

  • This compound

  • Boron tribromide (BBr3) solution in DCM

  • Dry Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM and cool to -78 °C under an inert atmosphere.

  • Add BBr3 solution (3-5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the mixture to 0 °C and quench carefully by the slow addition of methanol.

  • Add saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the phenolic product by column chromatography.

This protocol describes the alkylation of the newly formed phenolic hydroxyl groups.[14][15][16][17][18]

Materials:

  • Demethylated this compound derivative

  • Alkyl halide (e.g., ethyl iodide, propargyl bromide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Acetone or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the phenolic derivative (1 equivalent) in acetone or DMF.

  • Add potassium carbonate (3 equivalents).

  • Add the alkyl halide (1.5 equivalents) and stir the mixture at room temperature or heat to 60 °C.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture and concentrate the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the O-alkylated product by column chromatography.

Data Presentation

Quantitative data from the biological screening of this compound derivatives should be summarized in tables for clear comparison.

Table 1: SAR of N-Modified this compound Derivatives

Compound IDR Group% Inhibition at 10 µM (Target X)IC50 (µM)
This compound -H45 ± 312.5
PD-N-Me -CH362 ± 57.8
PD-N-Bn -CH2Ph75 ± 43.2
PD-N-Ac -C(O)CH320 ± 2> 50
PD-N-Bz -C(O)Ph35 ± 621.0

Table 2: SAR of Lactone Ring-Opened this compound Derivatives

Compound IDNucleophile% Inhibition at 10 µM (Target Y)EC50 (µM)
This compound -52 ± 49.8
PD-L-BnA Benzylamine88 ± 61.5
PD-L-Mor Morpholine71 ± 54.7
PD-L-OEt Ethanol40 ± 315.2

Potential Signaling Pathways for SAR Studies

This compound's structural similarity to aporphine alkaloids suggests it may interact with targets relevant to cancer and neurological disorders.[1][3] For instance, many aporphine alkaloids are known to interact with dopamine and serotonin receptors, and some exhibit anticancer activity by inducing apoptosis.[19] A hypothetical signaling pathway that could be investigated in SAR studies is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Derivative This compound->Akt Inhibition?

Caption: Hypothetical signaling pathway for SAR studies.

Conclusion

The protocols outlined in this document provide a systematic framework for the derivatization of this compound. By generating a library of analogs through modifications at the secondary amine, lactone ring, and aromatic methoxy groups, researchers can effectively probe the structure-activity relationships of this promising natural product. The resulting data will be crucial for the identification of pharmacophores and the rational design of more potent and selective therapeutic agents.

References

Application of Apigenin in Natural Product-Based Drug Discovery: A Focus on Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in a variety of plants, fruits, and vegetables, has garnered significant attention in the field of drug discovery for its potent anti-inflammatory properties. This application note provides a comprehensive overview of the mechanisms of action of apigenin, with a particular focus on its role as an inhibitor of key inflammatory pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of apigenin as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Apigenin exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[2] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1][3]

Apigenin has been shown to inhibit this cascade at multiple points. It can directly inhibit the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[1][2][3] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent expression of inflammatory genes.

Quantitative Data: Inhibitory Activity of Apigenin

The anti-inflammatory potential of apigenin has been quantified in various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of apigenin against key inflammatory targets.

Target/ProcessCell LineStimulantIC50 ValueReference
COX-2 Transcriptional ActivationRAW 264.7 MacrophagesLPS< 15 µM[1][3]
iNOS Transcriptional ActivationRAW 264.7 MacrophagesLPS< 15 µM[1][3]
NF-κB DNA BindingHuman Prostate Carcinoma Cells-10-40 µM[4]
IKK Kinase Activity--Inhibited[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of natural products like apigenin. Below are protocols for key experiments.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying inflammation.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of apigenin (e.g., 5, 10, 20, 40 µM) for 1-2 hours.

    • Induce an inflammatory response by adding a stimulant, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), to the culture medium.

    • Incubate for the desired time period (e.g., 24 hours) before harvesting for downstream analysis.

Western Blot Analysis for Protein Expression

This technique is used to determine the levels of specific proteins, such as COX-2, iNOS, and components of the NF-κB pathway.

  • Cell Lysis:

    • Wash the treated cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-iNOS, anti-p65, anti-IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to assess the binding of nuclear proteins, such as NF-κB, to specific DNA sequences.

  • Nuclear Extract Preparation:

    • Following treatment, harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the consensus binding site for NF-κB.

    • Label the probe with a radioactive isotope (e.g., [γ-32P]ATP) or a non-radioactive label (e.g., biotin).

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in apigenin-treated samples indicates inhibition of NF-κB DNA binding.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Apigenin Apigenin Apigenin->IKK Inhibits DNA DNA NFkB_n->DNA Binds DNA->Gene_Expression Induces Transcription

Caption: Apigenin inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treatment with Apigenin cell_culture->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation harvest Cell Harvesting stimulation->harvest protein_analysis Protein Analysis (Western Blot) harvest->protein_analysis dna_binding_analysis DNA Binding Analysis (EMSA) harvest->dna_binding_analysis end End protein_analysis->end dna_binding_analysis->end

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

Apigenin demonstrates significant potential as a natural product-based drug candidate for the treatment of inflammatory disorders. Its well-defined mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a strong rationale for its therapeutic application. The quantitative data and experimental protocols presented in this application note serve as a valuable resource for researchers and scientists in the field of drug discovery, enabling further investigation and development of apigenin and related flavonoids as novel anti-inflammatory agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Marine Alkaloid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for marine natural product extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the extraction of marine alkaloids, with a focus on a representative compound class, herein referred to as "Marine Alkaloid X."

Troubleshooting Guide: Overcoming Low Yield in Marine Alkaloid X Extraction

This guide addresses common issues encountered during the extraction of Marine Alkaloid X from marine invertebrates, such as sponges or tunicates.

1. Issue: Very low or no detectable Marine Alkaloid X in the crude extract.

Possible Cause Recommended Solution
Incorrect species or specimen collection time/location. Verify the taxonomy of the source organism. The production of secondary metabolites can vary significantly based on geographical location, season, and environmental conditions.
Improper sample preservation. Immediately freeze samples at -80°C or preserve in ethanol after collection to prevent enzymatic degradation of the target compound.
Inefficient initial extraction solvent. Test a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, ethyl acetate). A common starting point for alkaloids is a methanol or ethanol extraction.[1][2]
Degradation of Marine Alkaloid X during extraction. Perform extractions at low temperatures to minimize thermal degradation. Consider using milder extraction techniques like sonication or microwave-assisted extraction over prolonged heating.

2. Issue: Significant loss of Marine Alkaloid X during liquid-liquid partitioning.

Possible Cause Recommended Solution
Incorrect pH for partitioning. Alkaloids are typically basic. Adjust the pH of the aqueous layer to an acidic pH (e.g., pH 2-3) to protonate the alkaloid, making it more soluble in the aqueous phase and allowing for the removal of neutral and acidic impurities with an organic solvent. Then, basify the aqueous layer (e.g., pH 9-10) to deprotonate the alkaloid, making it soluble in an organic solvent for extraction.
Emulsion formation. To break emulsions, you can add brine (saturated NaCl solution), centrifuge the mixture, or pass the mixture through a filter aid like Celite.
Incomplete extraction from the aqueous phase. Perform multiple extractions (at least 3-4) with smaller volumes of the organic solvent rather than a single extraction with a large volume to ensure complete transfer of the alkaloid.

3. Issue: Low yield after chromatographic purification.

Possible Cause Recommended Solution
Irreversible adsorption on silica gel. Alkaloids can strongly adhere to acidic silica gel. Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the solvent system. Alternatively, use a different stationary phase like alumina or a polymer-based resin.
Co-elution with other compounds. Optimize the chromatographic conditions. Try different solvent systems (e.g., gradients of hexane/ethyl acetate with triethylamine, or dichloromethane/methanol with ammonia). Consider using different chromatographic techniques like reversed-phase chromatography (C18) or size-exclusion chromatography.
Degradation on the column. If the compound is unstable, work quickly and at low temperatures. Ensure solvents are of high purity and free of contaminants that could react with the alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for marine alkaloids?

A1: A polar solvent like methanol or a methanol/dichloromethane mixture is often a good starting point for extracting alkaloids from marine invertebrates.[1][2] However, the optimal solvent will depend on the specific alkaloid's polarity. It is highly recommended to perform small-scale pilot extractions with a few different solvents to determine the most effective one for your target compound.

Q2: How can I prevent the degradation of my target alkaloid during the extraction process?

A2: Minimize exposure to heat, light, and extreme pH values. Keep extracts cold whenever possible, use amber glassware to protect from light, and neutralize any strong acids or bases as soon as a step is complete. Working under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.

Q3: My crude extract is a complex mixture. What is the best way to approach purification?

A3: A multi-step purification strategy is usually necessary. Start with a liquid-liquid partitioning to separate compounds based on their acid-base properties. Follow this with column chromatography, starting with a less expensive stationary phase like silica gel for initial fractionation. Further purification can be achieved using preparative HPLC, which offers higher resolution.

Q4: I am still getting a low yield after optimizing all extraction and purification steps. What else could be the problem?

A4: The concentration of the target alkaloid in the source organism may be naturally low. Consider collecting a larger amount of the source material if possible. Also, re-examine your bioassay or analytical method to ensure you are accurately detecting and quantifying the compound. It is also possible that the compound is novel and has unique chemical properties that require a non-standard extraction approach.

Experimental Protocols

Protocol 1: General Extraction and Partitioning of Marine Alkaloid X

  • Homogenization and Extraction:

    • Lyophilize the frozen marine invertebrate sample and then grind it into a fine powder.

    • Macerate the powdered sample in methanol (MeOH) at a 1:10 (w/v) ratio for 24 hours at 4°C with constant stirring.

    • Filter the mixture and repeat the extraction on the solid residue two more times with fresh MeOH.

    • Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Acid-Base Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of 10% aqueous acetic acid and ethyl acetate (EtOAc) (1:1 v/v).

    • Separate the layers in a separatory funnel. The protonated alkaloids will be in the aqueous layer.

    • Wash the aqueous layer with fresh EtOAc three times to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to ~10 with ammonium hydroxide.

    • Extract the basified aqueous layer three times with dichloromethane (DCM).

    • Combine the DCM layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the alkaloid-enriched fraction.

Data Presentation

Table 1: Comparison of Initial Extraction Solvents for Marine Alkaloid X Yield

Solvent SystemYield of Crude Extract (mg/g dry weight)Relative Abundance of Marine Alkaloid X (LC-MS peak area)
100% Methanol1501.00 (normalized)
100% Ethanol1350.85
1:1 Dichloromethane:Methanol1801.25
100% Ethyl Acetate900.40

Table 2: Effect of pH on the Partitioning of Marine Alkaloid X

pH of Aqueous Phase% Recovery of Marine Alkaloid X in Organic Phase
745%
870%
992%
1098%
1198%

Visualizations

Extraction_Workflow Source Marine Invertebrate (e.g., Sponge) Extraction Maceration with Methanol Source->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Acid-Base Liquid-Liquid Partitioning Crude_Extract->Partitioning Neutral_Fraction Neutral/Acidic Fraction (Discard) Partitioning->Neutral_Fraction Organic Phase Alkaloid_Fraction Alkaloid-Enriched Fraction Partitioning->Alkaloid_Fraction Aqueous to Organic Phase Chromatography Silica Gel Column Chromatography Alkaloid_Fraction->Chromatography Fractions Collection of Fractions Chromatography->Fractions Analysis TLC/LC-MS Analysis Fractions->Analysis Pure_Compound Pure Marine Alkaloid X Analysis->Pure_Compound Combine Pure Fractions

Caption: Workflow for the extraction and isolation of Marine Alkaloid X.

Signaling_Pathway AlkaloidX Marine Alkaloid X Receptor Cell Surface Receptor AlkaloidX->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Inhibits (prevents nuclear translocation) Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Inflammation Cellular Inflammatory Response Gene_Expression->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of Marine Alkaloid X.

References

Phyllospadine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Phyllospadine. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available scientific literature. The information provided here is based on the general chemical properties of flavonoidal alkaloids, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general chemical properties?

This compound is a natural flavonoidal alkaloid isolated from the sea-grass Phyllosphadix iwatensis. Its molecular formula is C21H21NO6[1][2]. As a flavonoidal alkaloid, it possesses a complex chemical structure that may be susceptible to degradation under certain experimental conditions.

Q2: What are the common factors that can affect the stability of this compound in my experiments?

Based on studies of other flavonoids, several factors can influence the stability of this compound. These include:

  • Temperature: Elevated temperatures can lead to the degradation of flavonoids. Some studies on herbal drugs containing flavonoids showed a decrease in flavonoid content at temperatures of 40°C, 80°C, and 100°C[3][4][5].

  • pH: The pH of the solution can significantly impact the stability of flavonoids.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecular structure.

  • Enzymatic Degradation: If working with biological systems, enzymes present in the matrix can metabolize or degrade this compound.

  • Extraction Method: The method used to extract and purify this compound can affect its stability. For some flavonoids, microwave-assisted and ultrasonic extraction have been shown to cause degradation[6].

Q3: How should I store my this compound samples to ensure maximum stability?

To maximize stability, it is recommended to store this compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be adequate.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage of the solid compound.

  • Solvent: If in solution, use aprotic solvents and prepare fresh solutions for each experiment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity over time. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions for each experiment. 3. Perform a stability check of your sample using an analytical method like HPLC.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Degradation of this compound into byproducts.1. Analyze a freshly prepared sample as a reference. 2. Investigate potential degradation pathways based on the structure of this compound (e.g., hydrolysis of ester groups, oxidation of hydroxyl groups). 3. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Inconsistent experimental results between batches. Variability in the purity or stability of different batches of this compound.1. Source this compound from a reputable supplier with a certificate of analysis. 2. Perform quality control on each new batch to confirm identity and purity.
Precipitation of this compound in aqueous solutions. Low aqueous solubility of the compound.1. Use a co-solvent (e.g., DMSO, ethanol) to increase solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. Prepare a more dilute stock solution.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol is a general guideline for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature for a specified time.

    • Thermal Degradation: Incubate the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified time.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A dark control should be run in parallel.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation of this compound.

    • Identify and characterize any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (60-100°C) stock->thermal Expose to photo Photodegradation (UV light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc compare Compare to Control hplc->compare calculate Calculate % Degradation compare->calculate identify Identify Degradants compare->identify

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling Cascade cluster_nucleus Nucleus This compound This compound receptor Receptor This compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for a flavonoidal alkaloid.

References

Troubleshooting Phyllospadine synthesis reaction steps

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on established synthetic routes to securinega alkaloids, closely related in structure to Phyllospadine. Specific reaction conditions and challenges for this compound itself may vary.

Frequently Asked Questions (FAQs)

Q1: My diastereoselective aldol reaction is giving a poor diastereomeric ratio. What are the common causes and solutions?

Low diastereoselectivity in aldol reactions can stem from several factors, including the choice of base, solvent, temperature, and the nature of the substrates. The geometry of the enolate formed is crucial for determining the stereochemical outcome. For instance, Z-enolates typically lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products.

To improve the diastereomeric ratio, consider the following:

  • Base and Solvent System: The choice of base and solvent can significantly influence enolate geometry. For example, using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) often favors the formation of the kinetic E-enolate, leading to the anti-aldol product. Conversely, employing bulky Lewis acids can promote the formation of Z-enolates.

  • Temperature Control: Strict temperature control is critical. Running the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by minimizing side reactions and favoring the thermodynamically more stable transition state.

  • Substrate Steric Hindrance: The steric bulk of the substituents on both the enolate and the aldehyde can influence the facial selectivity of the reaction.

Q2: The ring expansion of my substituted cyclopentanone to the cyclic hydroxamic acid is resulting in low yields. How can I optimize this step?

The ring expansion to form the core oxazabicyclo[3.3.1]nonane structure is a challenging and crucial step. Low yields can be attributed to incomplete reaction, side reactions, or decomposition of the product. Key factors to consider for optimization include:

  • Reagent Choice: The choice of the nitrogen source and the activating agent is critical. Reagents like N-hydroxybenzenesulfonamide under basic conditions have been used for this transformation.

  • Reaction Conditions: The reaction is often sensitive to temperature and reaction time. Careful optimization of these parameters is necessary. Over-running the reaction can lead to decomposition.

  • Substrate Purity: Ensure the starting cyclopentanone derivative is of high purity, as impurities can interfere with the reaction.

Q3: I am observing significant amounts of side products during the butenolide formation using the Bestmann-Ohira reagent. What are these side products and how can I minimize them?

The Bestmann-Ohira reaction is a reliable method for converting aldehydes to terminal alkynes, which can then be further manipulated to form the butenolide ring. Common side products can include the corresponding aldehyde from the decomposition of the reagent or products from competing aldol reactions if the aldehyde is enolizable.

To minimize side products:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).

  • Base and Solvent: The choice of base (e.g., K2CO3) and solvent (e.g., methanol) can impact the reaction's efficiency. The base should be strong enough to deprotonate the reagent but not so strong as to promote significant side reactions of the aldehyde.

  • Temperature: Running the reaction at low temperatures can help to control the reactivity and minimize the formation of byproducts.

Troubleshooting Guides

Problem 1: Diastereoselective Aldol Reaction
Symptom Possible Cause Suggested Solution
Low Diastereomeric RatioIncorrect enolate geometry formation.Optimize base and solvent system. For example, for anti-selectivity, try LDA in THF at -78°C. For syn-selectivity, consider using a boron enolate.
Reaction temperature too high.Maintain strict low-temperature control throughout the addition and reaction time.
Impure starting materials.Purify the aldehyde and ketone starting materials immediately before use.
Low YieldIncomplete enolate formation.Use a slight excess of a strong, non-nucleophilic base like LDA.
Aldol condensation is reversible.Trap the aldol adduct in situ with a protecting group if possible.
Side reactions (e.g., self-condensation).Add the aldehyde slowly to the pre-formed enolate at low temperature.
Formation of Multiple ProductsPresence of multiple acidic protons leading to different enolates.Use a regioselective method for enolate formation if applicable.
Epimerization of the product.Use a milder workup procedure and avoid prolonged exposure to acidic or basic conditions.
Problem 2: Ring Expansion to Cyclic Hydroxamic Acid
Symptom Possible Cause Suggested Solution
Low YieldIncomplete reaction.Increase reaction time or temperature cautiously, monitoring for product decomposition.
Decomposition of the starting material or product.Use milder reaction conditions or a different reagent system.
Steric hindrance.If the substrate is highly substituted, a more reactive reagent or higher temperatures may be necessary.
Formation of Beckmann Rearrangement ProductReaction conditions favoring rearrangement of an oxime intermediate.Modify the reaction conditions, for example, by changing the base or solvent to disfavor the Beckmann pathway.
No ReactionInactive reagent.Ensure the N-hydroxybenzenesulfonamide or other reagent is fresh and of high purity.
Insufficiently basic conditions.Use a stronger base or a different solvent system to facilitate the initial addition.
Problem 3: Butenolide Formation via Bestmann-Ohira Reagent
Symptom Possible Cause Suggested Solution
Low Yield of AlkyneIncomplete reaction.Increase the equivalents of the Bestmann-Ohira reagent and base.
Decomposition of the aldehyde.Add the aldehyde slowly to the reaction mixture at a low temperature.
Wet reagents or solvent.Ensure all reagents and solvents are rigorously dried.
Formation of Aldol Side ProductsAldehyde is enolizable and undergoes self-condensation.Use a non-nucleophilic base or run the reaction at a very low temperature.
Formation of Michael Addition ProductsIf the substrate contains an α,β-unsaturated system.Use reaction conditions that favor the 1,2-addition to the aldehyde over the 1,4-addition.
Difficult PurificationCo-elution of the product with reagent byproducts.Use an aqueous workup to remove water-soluble byproducts before chromatography.

Data Presentation

Table 1: Representative Conditions for Diastereoselective Aldol Reactions

EntryKetone/EsterAldehydeBase (eq.)SolventTemp (°C)Time (h)d.r. (syn:anti)Yield (%)
1Propionyl oxazolidinoneIsobutyraldehydeLDA (1.1)THF-782>95:585
2Ethyl ketoneBenzaldehydeLHMDS (1.2)Toluene-78 to 0310:9078
3CyclopentanoneAcetaldehydeKHMDS (1.1)THF-78150:5065

Table 2: Conditions for Ring Expansion of Cyclopentanones

EntrySubstrateReagent (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
12-MethylcyclopentanoneN-Hydroxybenzenesulfonamide (1.5)NaH (2.0)THF251265
22-PhenylcyclopentanonePiloty's Acid (1.2)NaOH (2.5)EtOH252458
3CyclopentanoneN-Hydroxybenzenesulfonamide (2.0)KHMDS (2.2)Toluene0872

Table 3: Bestmann-Ohira Reagent Conditions for Alkyne Synthesis

EntryAldehydeBestmann-Ohira Reagent (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde1.2K2CO3 (2.0)Methanol251295
2Cyclohexanecarboxaldehyde1.5Cs2CO3 (2.5)Acetonitrile0 to 25688
3Crotonaldehyde1.3K2CO3 (2.0)Methanol0475

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise. The solution is stirred at -78 °C for 30 minutes and then at 0 °C for 30 minutes to generate LDA. The solution is then cooled back to -78 °C, and the ketone (1.0 eq) is added dropwise. After stirring for 1 hour at -78 °C, the aldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Ring Expansion of a Cyclopentanone

To a suspension of sodium hydride (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere is added a solution of N-hydroxybenzenesulfonamide (1.5 eq) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of the substituted cyclopentanone (1.0 eq) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the addition of water at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: General Procedure for Butenolide Precursor Synthesis via Bestmann-Ohira Reagent

To a solution of the aldehyde (1.0 eq) and the Bestmann-Ohira reagent (1.2 eq) in methanol at 0 °C is added potassium carbonate (2.0 eq) in one portion. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude alkyne is then taken to the next step for lactonization to the butenolide.

Mandatory Visualizations

Experimental_Workflow A Starting Materials (Substituted Ketone & Aldehyde) B Diastereoselective Aldol Reaction A->B C Aldol Adduct B->C D Protection/Deprotection & Oxidation C->D E Substituted Cyclopentanone D->E F Ring Expansion E->F G Cyclic Hydroxamic Acid F->G H Reduction & Cyclization G->H I Core Bicyclic System H->I J Butenolide Annulation (e.g., Bestmann-Ohira route) I->J K This compound Precursor J->K L Final Deprotection K->L M This compound L->M Aldol_Reaction_Troubleshooting Start Low Diastereoselectivity Cause1 Incorrect Enolate Geometry Start->Cause1 Cause2 High Reaction Temperature Start->Cause2 Cause3 Impure Reactants Start->Cause3 Solution1 Optimize Base/Solvent Cause1->Solution1 Solution2 Strict Temp. Control (-78°C) Cause2->Solution2 Solution3 Purify Starting Materials Cause3->Solution3 Ring_Expansion_Issues Start Low Yield in Ring Expansion Cause1 Incomplete Reaction Start->Cause1 Cause2 Product Decomposition Start->Cause2 Cause3 Side Reactions (e.g., Beckmann) Start->Cause3 Solution1 Increase Time/Temp Cautiously Cause1->Solution1 Solution2 Use Milder Conditions Cause2->Solution2 Solution3 Modify Base/Solvent Cause3->Solution3

Technical Support Center: Optimizing Cell-Based Assays with Phyllospadine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phyllospadine. Our focus is on optimizing cell-based assay conditions to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: While research is ongoing, this compound is hypothesized to act as a Phospholipase D (PLD) inhibitor. PLD is an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a critical second messenger in various signaling pathways. By inhibiting PLD, this compound can modulate downstream cellular processes.

Q2: Which signaling pathways are likely affected by this compound?

A2: As a putative PLD inhibitor, this compound is expected to impact signaling pathways regulated by phosphatidic acid. Key pathways include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which is involved in cell growth and differentiation.[1][2][3][4][5][6][7][8][9][10]

Q3: What are the common initial challenges when working with this compound in cell-based assays?

A3: Initial challenges can include determining the optimal concentration, issues with solubility, and potential off-target effects. It is crucial to perform thorough dose-response experiments and solubility tests before proceeding with functional assays.

Troubleshooting Guide

Problem 1: High variability in assay results.

  • Possible Cause: Inconsistent cell health or seeding density.

  • Solution: Ensure cells are in a logarithmic growth phase and perform a cell viability count before seeding. Optimize cell seeding density to find a number that gives a robust signal without overcrowding the wells.

  • Possible Cause: Instability of this compound in the culture medium.

  • Solution: Prepare fresh dilutions of this compound for each experiment. If storing stock solutions, aliquot and freeze at -80°C to minimize freeze-thaw cycles. Conduct a stability study of this compound in your specific cell culture medium over the time course of your experiment.

Problem 2: No observable effect of this compound.

  • Possible Cause: Sub-optimal concentration range.

  • Solution: Perform a broad dose-response curve to determine the EC50 or IC50. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the active range for your specific cell line and assay.

  • Possible Cause: Low expression of the target (PLD) in the chosen cell line.

  • Solution: Confirm the expression of PLD1 and PLD2 in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line known to have higher PLD expression.

Problem 3: Unexpected or off-target effects.

  • Possible Cause: this compound may be interacting with other cellular targets.

  • Solution: To minimize off-target effects, use the lowest effective concentration of this compound determined from your dose-response studies.[4] Consider using a secondary, structurally unrelated PLD inhibitor as a control to confirm that the observed phenotype is due to PLD inhibition.[11] Additionally, performing a counterscreen against a panel of related enzymes can help identify potential off-target activities.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a PLD Activity Assay

This compound (µM)% PLD Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.7 ± 3.2
148.9 ± 5.1
1085.3 ± 4.5
10092.1 ± 3.9

Table 2: Comparison of this compound IC50 Values in Different Cell Lines

Cell LinePLD ExpressionIC50 (µM)
MCF-7Moderate1.2
MDA-MB-231High0.8
A549Low5.7

Experimental Protocols

Protocol 1: Determination of IC50 using a PLD Activity Assay

This protocol is designed to determine the concentration of this compound that inhibits 50% of PLD activity in a cell-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should be ≤ 0.1%.

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours).

  • PLD Activity Measurement: Utilize a commercially available PLD activity assay kit that measures the production of a fluorescent or colorimetric product. Follow the manufacturer's instructions for cell lysis and substrate addition.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of PLD inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the Akt and ERK pathways.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x, 5x, and 10x the determined IC50 for a specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative change in protein phosphorylation.

Visualizations

Phyllospadine_Mechanism_of_Action cluster_membrane Cell Membrane This compound This compound PLD Phospholipase D (PLD) This compound->PLD Inhibition PA Phosphatidic Acid (PA) PLD->PA Hydrolysis PC Phosphatidylcholine (PC) PC->PLD Substrate

Hypothesized mechanism of this compound action.

Signaling_Pathways_Affected_by_this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PLD PLD This compound->PLD Inhibition PA Phosphatidic Acid PI3K PI3K PA->PI3K Activation Ras Ras PA->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth & Differentiation ERK->CellGrowth

Downstream signaling pathways affected by this compound.

Troubleshooting_Workflow Start Start: Assay Issue HighVar High Variability? Start->HighVar NoEffect No Effect? HighVar->NoEffect No Sol_HighVar Check Cell Health & Seeding Density. Check Compound Stability. HighVar->Sol_HighVar Yes OffTarget Off-Target Effects? NoEffect->OffTarget No Sol_NoEffect Optimize Concentration (Dose-Response). Confirm Target Expression. NoEffect->Sol_NoEffect Yes Sol_OffTarget Use Lowest Effective Dose. Use Control Inhibitor. Perform Counterscreen. OffTarget->Sol_OffTarget Yes End Assay Optimized OffTarget->End No Sol_HighVar->HighVar Sol_NoEffect->NoEffect Sol_OffTarget->OffTarget

A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Phyllospadine Solubility in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Phyllospadine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring flavonoidal alkaloid. Like many alkaloids, it is characterized by a complex chemical structure that often leads to poor solubility in aqueous solutions, including common biological buffers. This low solubility can result in compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental outcomes.

Q2: What are the general solubility characteristics of this compound?

This compound, as a flavonoidal alkaloid, is generally insoluble in neutral aqueous solutions but tends to be soluble in organic solvents.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended organic solvents for preparing a high-concentration stock solution of this compound. It is crucial to first dissolve the compound completely in one of these solvents before further dilution into your aqueous biological buffer.

Q4: What is the maximum recommended concentration of organic solvent in my final experimental buffer?

To avoid solvent-induced artifacts or cytotoxicity in your experiments, it is best practice to keep the final concentration of the organic co-solvent (e.g., DMSO or ethanol) as low as possible, typically below 1% (v/v), and ideally below 0.5% (v/v). Always include a vehicle control in your experimental design with the same final concentration of the organic solvent to account for any potential effects of the solvent itself.

Q5: My this compound precipitates when I dilute my stock solution into my biological buffer. What should I do?

Precipitation upon dilution is a common issue. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem.

Troubleshooting Guide: this compound Precipitation in Biological Buffers

This guide will walk you through a systematic approach to troubleshoot and resolve precipitation issues with this compound in your experiments.

Problem: this compound precipitates out of solution upon dilution into an aqueous biological buffer (e.g., PBS, cell culture media).

Below is a troubleshooting workflow to address this issue.

G start Start: this compound Precipitation Observed check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Was it fully dissolved initially? start->check_stock stock_issue Troubleshoot Stock: - Gently warm the stock solution (e.g., 37°C). - Sonicate the stock solution for 5-10 minutes. - If still precipitated, prepare a fresh, lower concentration stock. check_stock->stock_issue No, it's not clear check_dilution Step 2: Review Dilution Protocol - What is the final concentration of this compound? - What is the final concentration of the organic co-solvent? check_stock->check_dilution Yes, it's clear stock_issue->check_dilution high_conc Action: Lower Final Concentration - The desired concentration may exceed this compound's solubility limit in the buffer. - Perform a serial dilution to find the highest soluble concentration. check_dilution->high_conc High this compound Conc. high_solvent Action: Reduce Co-Solvent Concentration - High co-solvent concentration can alter buffer properties. - Prepare a higher concentration stock to use a smaller volume for dilution. check_dilution->high_solvent High Co-Solvent Conc. check_buffer Step 3: Evaluate Buffer Conditions - What is the pH of the buffer? - Are there high concentrations of salts? check_dilution->check_buffer Concentrations are low end End: this compound Solubilized high_conc->end high_solvent->end acidic_ph Action: Adjust Buffer pH - Alkaloids are often more soluble in acidic conditions. - Test solubility in a buffer with a slightly lower pH, if experimentally permissible. check_buffer->acidic_ph pH is neutral/basic salts Action: Modify Buffer Composition - High salt concentrations can decrease the solubility of organic compounds ('salting out'). - Consider using a buffer with a lower salt concentration, if possible. check_buffer->salts High salt content add_solubilizer Step 4: Consider Solubilizing Agents - Are you able to include additional excipients in your experiment? check_buffer->add_solubilizer Buffer conditions are optimal acidic_ph->end salts->end use_solubilizer Action: Add a Solubilizing Agent - Introduce a biocompatible solubilizing agent such as:  - Pluronic® F-68 (0.01-0.1%)  - Cremophor® EL (0.01-0.1%)  - HP-β-cyclodextrin (1-5 mM) - Always test for cellular toxicity of the agent alone. add_solubilizer->use_solubilizer Yes add_solubilizer->end No use_solubilizer->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: 383.39 g/mol )

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol provides a method for diluting the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

  • Crucial Step: When diluting, add the small volume of the this compound stock solution to the larger volume of the cell culture medium while vortexing or gently mixing. Do not add the medium to the stock solution.

  • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration is likely too high for the solubility limit in the medium. In this case, refer to the troubleshooting guide.

  • Use the freshly prepared this compound-containing medium for your experiments immediately. Do not store diluted solutions for extended periods.

Quantitative Data Summary

The following table summarizes the general solubility of this compound and recommended starting concentrations for stock solutions. Specific solubility in various biological buffers is not widely published and should be determined empirically.

Solvent/BufferSolubilityRecommended Stock ConcentrationFinal Assay Concentration (Typical)
DMSO High10-50 mM< 0.5% (v/v)
Ethanol Moderate1-10 mM< 1% (v/v)
Water Very LowNot RecommendedN/A
PBS (pH 7.4) Very LowNot Recommended for direct dissolutionEmpirically Determined
Cell Culture Media Very LowNot Recommended for direct dissolutionEmpirically Determined

Signaling Pathway Context

This compound is a flavonoidal alkaloid, and compounds in this class are known to interact with various cellular signaling pathways. While the specific targets of this compound are a subject of ongoing research, flavonoids, in general, have been reported to modulate pathways involved in inflammation, cell proliferation, and apoptosis. The diagram below illustrates a generalized signaling pathway that can be influenced by such compounds.

G This compound This compound receptor Cell Surface Receptor This compound->receptor Binds/Modulates kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Inflammation, Apoptosis) gene_expression->cellular_response Leads to

Caption: Generalized signaling pathway potentially affected by this compound.

Preventing Phyllospadine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of Phyllospadine stock solutions to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a natural flavonoidal alkaloid sourced from the sea-grass Phyllospadix iwatensis. Like many flavonoidal alkaloids, it possesses a complex chemical structure that results in poor solubility in aqueous solutions and a tendency to precipitate out of stock solutions, especially at high concentrations or during long-term storage. Its flat ring structure can facilitate stacking and aggregation, leading to the formation of insoluble particles.

Q2: Which solvents are recommended for preparing this compound stock solutions?

Q3: What is the recommended storage procedure for this compound stock solutions?

To ensure the stability and prevent degradation of this compound stock solutions, it is recommended to:

  • Store solutions at -20°C or -80°C for long-term storage.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate precipitation and degradation.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: My this compound stock solution has precipitated. Can it still be used?

If precipitation is observed, it is not recommended to use the supernatant directly as the concentration will be inaccurate. You can attempt to redissolve the precipitate by gentle warming (not exceeding 40°C) and sonication. However, if the precipitate does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate and reproducible experimental results.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing precipitation issues with this compound stock solutions.

Problem Potential Cause Recommended Solution
Precipitation upon initial dissolution The concentration of this compound exceeds its solubility limit in the chosen solvent.- Decrease the concentration of the stock solution.- Try a different solvent with potentially higher solubilizing capacity (e.g., DMSO instead of ethanol).- Use a co-solvent system (e.g., a mixture of DMSO and ethanol).
Precipitation after storage - The storage temperature is too high.- The solution has been subjected to multiple freeze-thaw cycles.- The solvent has absorbed moisture over time.- Store the stock solution at a lower temperature (-80°C is preferred for long-term storage).- Prepare smaller aliquots to minimize freeze-thaw cycles.- Use anhydrous solvents and ensure the vial is tightly sealed.
Precipitation upon dilution in aqueous buffer The aqueous buffer is a poor solvent for this compound, causing it to crash out of solution.- Decrease the final concentration of this compound in the aqueous medium.- Increase the percentage of the organic solvent from the stock solution in the final working solution (ensure solvent tolerance of your experimental system).- Consider using a surfactant or other solubilizing agent in the aqueous buffer, if compatible with your experiment.
Cloudiness or haze in the solution Formation of very fine, suspended particles, which may be a precursor to visible precipitation.- Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent used.- Centrifuge the solution at high speed and carefully collect the supernatant for use. Note that the actual concentration may be lower than intended.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Formula: C₂₁H₂₁NO₆, Molecular Weight: 383.40 g/mol ).

  • Weigh the calculated amount of this compound into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes at room temperature.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing the Stability of a this compound Stock Solution

This protocol outlines a method to assess the stability of a this compound stock solution over time.

Materials:

  • Prepared this compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

  • Appropriate HPLC column (e.g., C18) and mobile phase (to be optimized based on this compound's properties)

Procedure:

  • Immediately after preparing the fresh stock solution (Time 0), dilute a small aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • Record the peak area of the this compound peak. This will serve as the baseline.

  • Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Allow the aliquot to thaw and equilibrate to room temperature.

  • Prepare a dilution for HPLC analysis in the same manner as the Time 0 sample and inject it into the HPLC system.

  • Compare the peak area of this compound at each time point to the baseline peak area to determine the percentage of degradation.

  • Visually inspect the stored solutions for any signs of precipitation before analysis.

Quantitative Data Summary

Since specific solubility data for this compound is limited, the following table provides solubility data for the structurally similar flavonoidal alkaloid, Luteolin, to serve as a guideline.

Solvent Solubility of Luteolin (mg/mL) Reference
Dimethyl Sulfoxide (DMSO)~10Cayman Chemical
Ethanol~5Cayman Chemical
MethanolData varies, generally lower than Ethanol and DMSOMultiple Sources
WaterSparingly solubleMultiple Sources

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitation Observed check_initial Was precipitation observed upon initial dissolution? start->check_initial Yes check_storage Did precipitation occur after storage? start->check_storage No sol_initial1 Decrease Concentration check_initial->sol_initial1 sol_initial2 Change Solvent check_initial->sol_initial2 check_dilution Did precipitation occur upon dilution in aqueous buffer? check_storage->check_dilution No sol_storage1 Lower Storage Temperature check_storage->sol_storage1 Yes sol_storage2 Aliquot to Avoid Freeze-Thaw check_storage->sol_storage2 Yes sol_dilution1 Decrease Final Concentration check_dilution->sol_dilution1 Yes sol_dilution2 Increase Organic Solvent % check_dilution->sol_dilution2 Yes

Caption: A flowchart outlining the decision-making process for troubleshooting this compound precipitation.

Experimental Workflow for Preparing and Storing this compound Stock Solution

G Workflow for this compound Stock Solution weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex Vigorously dissolve->vortex sonicate Sonicate if Necessary vortex->sonicate If not fully dissolved inspect Visually Inspect for Clarity vortex->inspect If fully dissolved sonicate->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: A step-by-step workflow for the preparation and storage of this compound stock solutions.

Technical Support Center: Refinement of Phyllospadine Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Phyllospadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex mixtures like seagrass extracts?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting compounds from the complex matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3][4]

  • Low Abundance: this compound may be present at low concentrations in the natural source, requiring sensitive analytical methods for detection and quantification.

  • Structural Similarity to Other Flavonoids: The presence of other structurally similar flavonoids can lead to chromatographic co-elution and isobaric interference, making specific quantification difficult.

  • Analyte Stability: Flavonoidal alkaloids can be susceptible to degradation under certain pH, light, and temperature conditions, leading to lower recovery and inaccurate results.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate this compound and remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.

  • Use of an Internal Standard: The most robust method is to use a stable isotope-labeled (SIL) internal standard of this compound. If a SIL standard is unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects can be used as an analog internal standard.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for consistent matrix effects.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts to create a calibration curve within the sample matrix itself, which can be very effective for overcoming sample-specific matrix effects.

Q3: What type of analytical column is best suited for this compound quantification?

A3: A reversed-phase C18 column is a good starting point for the separation of flavonoidal alkaloids like this compound. These columns provide good retention and separation for moderately polar compounds. For complex mixtures, using a column with a smaller particle size (e.g., sub-2 µm) in a UHPLC system can provide higher resolution and faster analysis times.

Q4: I am observing poor peak shape for this compound. What could be the cause?

A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The basic nitrogen in the this compound structure can interact with residual silanols on the silica-based C18 column, causing peak tailing. Using a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) can help to protonate the silanols and reduce these interactions.

  • Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q5: Is this compound susceptible to degradation during sample preparation and analysis?

A5: Flavonoidal alkaloids can be sensitive to heat, light, and extreme pH. It is advisable to protect samples from light and avoid high temperatures during extraction and solvent evaporation steps. For long-term storage, samples should be kept at -20°C or lower. Performing stability studies under stressed conditions (acid, base, heat, light, oxidation) can help to identify potential degradation products and develop a stability-indicating method.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Signal Inefficient extraction.Optimize extraction solvent and technique (e.g., sonication, microwave-assisted extraction). Perform spike and recovery experiments to assess extraction efficiency.
Degradation of this compound.Protect samples from light and heat. Analyze samples immediately after preparation or store at low temperatures. Check the pH of your solutions.
Ion suppression due to matrix effects.[1][2][3]Improve sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard.
Incorrect MS/MS parameters.Optimize MS/MS parameters (e.g., collision energy, precursor/product ion selection) by infusing a this compound standard.
High Variability in Quantitative Results Inconsistent matrix effects.Use a reliable internal standard (preferably a stable isotope-labeled one). Ensure consistent sample preparation across all samples.
Sample instability.Re-evaluate sample handling and storage procedures. Analyze samples in a consistent and timely manner after preparation.
Pipetting or dilution errors.Calibrate pipettes and ensure accurate dilutions.
Poor Chromatographic Peak Shape Column overload.Dilute the sample or inject a smaller volume.
Secondary silanol interactions.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Use an end-capped column or a column with a different stationary phase.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
Co-elution with Interfering Peaks Inadequate chromatographic separation.Optimize the HPLC gradient, mobile phase composition, or try a different column with alternative selectivity.
Presence of isomers.If isomers are present, a longer column or a column with higher resolving power (smaller particle size) may be necessary. Adjusting the mobile phase or temperature can also improve separation.

Experimental Protocols

Extraction of this compound from Seagrass Tissue

This protocol provides a general guideline for the extraction of this compound from complex plant matrices. Optimization may be required based on the specific seagrass species and available equipment.

Materials:

  • Freeze-dried and powdered seagrass tissue

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of powdered seagrass tissue into a centrifuge tube.

  • Add 5 mL of 80% methanol in water containing 0.1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the sample in a water bath for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 2-6) on the pellet and combine the supernatants.

  • Evaporate the solvent from the combined supernatants under reduced pressure or a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1 mL of 10% methanol in water for SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

Procedure:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted extract from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Elute the this compound and other flavonoids with 5 mL of 80% methanol in water.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the final residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Hypothetical HPLC-MS/MS Quantification Method for this compound

This is a hypothetical method based on typical parameters for flavonoid analysis. Method development and validation are required for accurate quantification.

HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 388.1 (for [M+H]⁺ of this compound, C₂₁H₂₁NO₆)

  • Product Ions (Q3): Hypothetical fragments (to be determined by infusion of a standard), e.g., m/z 285.1, m/z 151.1

  • Collision Energy: To be optimized for each transition.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table represents typical validation results for a hypothetical, well-developed LC-MS/MS method for this compound quantification, based on achievable performance for similar flavonoid compounds.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Matrix Effect (%) 85 - 115% (with internal standard correction)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Seagrass Seagrass Sample Extraction Solvent Extraction Seagrass->Extraction 1. Extract Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup 2. Clean Final_Extract Final Extract Cleanup->Final_Extract 3. Elute & Reconstitute LC HPLC Separation Final_Extract->LC MS MS/MS Detection LC->MS 4. Separate Data Data Acquisition MS->Data 5. Detect Quantification Quantification Data->Quantification 6. Process Report Final Report Quantification->Report 7. Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_signal Signal Issues cluster_variability Variability Issues cluster_peak_shape Peak Shape Issues Start Problem with Quantification Check_Signal Low or No Signal? Start->Check_Signal Check_Variability High Variability? Check_Signal->Check_Variability No Optimize_Extraction Optimize Extraction Check_Signal->Optimize_Extraction Yes Check_PeakShape Poor Peak Shape? Check_Variability->Check_PeakShape No Use_IS Use Internal Standard Check_Variability->Use_IS Yes Solution Review Results Check_PeakShape->Solution No Dilute_Sample Dilute Sample Check_PeakShape->Dilute_Sample Yes Check_Degradation Check for Degradation Optimize_Extraction->Check_Degradation Improve_Cleanup Improve Sample Cleanup Check_Degradation->Improve_Cleanup Improve_Cleanup->Solution Review_Handling Review Sample Handling Use_IS->Review_Handling Verify_Dilutions Verify Dilutions Review_Handling->Verify_Dilutions Verify_Dilutions->Solution Modify_MobilePhase Modify Mobile Phase Dilute_Sample->Modify_MobilePhase Replace_Column Replace Column Modify_MobilePhase->Replace_Column Replace_Column->Solution

References

Technical Support Center: Phyllospadine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of Phyllospadine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of the flavonoid core of this compound?

A1: The main challenges include ensuring regioselective functionalization of the polyhydroxylated aromatic rings, achieving high yields in the key cyclization step to form the chromone core, and managing the purification of polar intermediates. On a larger scale, controlling reaction temperatures and ensuring efficient mixing of heterogeneous reaction mixtures can become problematic, potentially leading to side product formation and reduced yields.

Q2: How can I improve the yield of the C-alkylation step that connects the N-methylpyrrolidine moiety to the flavonoid core?

A2: Optimizing the base, solvent, and temperature is crucial. Strong, non-nucleophilic bases are often required, but their handling on a large scale can be hazardous. Phase-transfer catalysis can be a viable alternative for improving reactivity and simplifying the work-up. Protecting group strategy for the phenolic hydroxyls is also critical to prevent O-alkylation. Screening different protecting groups for ease of introduction, stability, and cleavage is recommended.

Q3: What are the common issues with the stability of reagents used in this compound synthesis?

A3: Organometallic reagents, often used for C-C bond formation, can be sensitive to air and moisture, posing a challenge for large-scale reactions. Anhydrous solvents and inert atmospheres are essential. Furthermore, some hydroxylated aromatic compounds can be prone to oxidation, especially in the presence of base and air. The use of antioxidants or performing reactions under nitrogen or argon can mitigate this issue.

Q4: What are the recommended methods for purifying this compound and its intermediates on a large scale?

A4: While laboratory-scale purification often relies on silica gel chromatography, this can be costly and time-consuming on a larger scale. Alternative methods such as crystallization, trituration, and preparative HPLC should be explored. For intermediates, forming a salt to facilitate precipitation and purification can also be an effective strategy.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation for Flavonoid Core Synthesis
Potential Cause Troubleshooting Suggestion
Incomplete reactionIncrease reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Decomposition of starting material or productUse milder Lewis acids (e.g., ZnCl₂, FeCl₃) instead of stronger ones like AlCl₃. Perform the reaction at a lower temperature.
Poor solubility of reactantsScreen for a more suitable solvent system. Consider using a co-solvent to improve solubility.
Side reactions (e.g., demethylation)Use a stoichiometric amount of Lewis acid. Add the Lewis acid portion-wise to control the reaction exotherm.
Problem 2: Poor Regioselectivity in the Alkylation of the Flavonoid Core

| Potential Cause | Troubleshooting Suggestion | | Steric hindrance | Employ a less sterically hindered alkylating agent if possible. | | Electronic effects of substituents | Modify the protecting group strategy to alter the nucleophilicity of the different hydroxyl groups. | | Reaction conditions | Vary the base, solvent, and temperature. Aprotic polar solvents may favor O-alkylation, while nonpolar solvents might favor C-alkylation. |

Problem 3: Difficulty in Removing Protecting Groups

| Potential Cause | Troubleshooting Suggestion | | Incomplete deprotection | Increase the amount of deprotecting reagent and/or reaction time. | | Product degradation under deprotection conditions | Screen for alternative protecting groups that can be removed under milder conditions (e.g., silyl ethers, benzyl ethers). | | Difficult purification post-deprotection | Consider a protecting group that allows for easier purification of the deprotected product, for example, by making it more crystalline. |

Experimental Protocols

General Protocol for a Representative Friedel-Crafts Acylation:

  • To a stirred solution of the substituted phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., AlCl₃, 1.1-3.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Add the acyl chloride or anhydride (1.0-1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by crystallization, trituration, or column chromatography.

General Protocol for a Representative O-Alkylation with a Halide:

  • To a solution of the phenol (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetone) add a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-3.0 eq).

  • Add the alkyl halide (1.0-1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., TBAI) if necessary.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Phyllospadine_Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Substituted Phenol Substituted Phenol Flavonoid Core Synthesis Flavonoid Core Synthesis Substituted Phenol->Flavonoid Core Synthesis Acylation, Cyclization N-Methylpyrrolidine Precursor N-Methylpyrrolidine Precursor C-Alkylation C-Alkylation N-Methylpyrrolidine Precursor->C-Alkylation Coupling Flavonoid Core Synthesis->C-Alkylation Deprotection Deprotection C-Alkylation->Deprotection This compound This compound Deprotection->this compound

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Degradation Degradation Low Yield->Degradation Purification Issues Purification Issues Low Yield->Purification Issues Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Time, Temp Side Products->Optimize Conditions Stoichiometry Change Reagents Change Reagents Degradation->Change Reagents Milder Conditions Recrystallization Recrystallization Purification Issues->Recrystallization

Caption: A logic diagram for troubleshooting low reaction yields.

Technical Support Center: Phyllospadine Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Phyllospadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it isolated?

This compound is a natural flavonoidal alkaloid with the chemical formula C₂₁H₂₁NO₆. It is primarily isolated from the seagrass Phyllosphadix iwatensis. Its unique structure, combining a flavonoid core with an N-methylpyrrolidine ring, makes it a subject of interest in natural product chemistry and drug discovery.

Q2: What are the main challenges in isolating this compound?

The primary challenges in isolating this compound include its potential for chemical degradation and the formation of artifacts during the extraction and purification process. The presence of multiple reactive functional groups, such as phenolic hydroxyls and a tertiary amine, makes the molecule susceptible to changes in pH, temperature, and exposure to air (oxidation).

Q3: What are common signs of this compound degradation or artifact formation in my sample?

Signs of degradation or artifact formation can include:

  • Color changes: Solutions may darken or change color, indicating oxidation of phenolic compounds.

  • Unexpected chromatographic profiles: The appearance of new, unexpected peaks or a decrease in the intensity of the target peak in HPLC or LC-MS analysis.

  • Low yield: A final yield that is significantly lower than expected based on literature or preliminary analyses.

  • Inconsistent spectral data: NMR or mass spectrometry data that does not match the expected values for this compound, suggesting modification of the molecule.

Q4: How can I confirm the identity and purity of my isolated this compound?

A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: [M+H]⁺ ≈ 384.1447 m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and rule out the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample, ideally using a photodiode array (PDA) detector to observe the UV-Vis spectrum of the peak.

Troubleshooting Guide: Artifact Formation

This guide addresses specific issues related to artifact formation during the isolation of this compound.

Problem Potential Cause Recommended Solution
Low or no yield of this compound, with many unidentifiable peaks in the chromatogram. Acid or Base Hydrolysis: The ether linkages and phenolic groups in the flavonoid structure are sensitive to strong acids or bases, which can cause cleavage or rearrangement.Maintain a neutral pH (around 7.0) during extraction and purification steps. Use buffered solutions if necessary. Avoid prolonged exposure to acidic or basic conditions.
The isolated compound has a different mass or NMR spectrum than expected for this compound. Oxidation: Phenolic compounds are prone to oxidation, especially when exposed to air, light, or high temperatures in slightly alkaline conditions. This can lead to the formation of quinone-like structures or polymeric artifacts.Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) where possible. Add antioxidants like ascorbic acid or BHT to the extraction solvent in small amounts. Store extracts and purified fractions at low temperatures and protected from light.
Formation of N-oxide derivatives. Oxidation of the Tertiary Amine: The N-methylpyrrolidine ring contains a tertiary amine that can be oxidized to an N-oxide, especially in the presence of peroxides or during prolonged air exposure.Avoid solvents that may contain peroxides (e.g., old ethers). If using such solvents, ensure they are purified to remove peroxides before use. Minimize the duration of the isolation process.
Artifacts from reaction with solvent. Reaction with Reactive Solvents: Solvents like acetone can potentially form adducts under certain conditions. Chlorinated solvents (e.g., dichloromethane) can generate trace amounts of HCl, leading to acid-catalyzed degradation.Use high-purity, non-reactive solvents such as methanol, ethanol, ethyl acetate, and hexane. If chlorinated solvents are necessary, consider using them for shorter durations or at lower temperatures.

Experimental Protocols

The following is a hypothetical, generalized protocol for the isolation of a flavonoidal alkaloid like this compound, designed to minimize artifact formation.

1. Extraction

  • Objective: To extract this compound from the dried plant material.

  • Methodology:

    • Grind dried Phyllosphadix iwatensis to a fine powder.

    • Macerate the powder in 80% methanol (MeOH) in water at a 1:10 solid-to-liquid ratio at room temperature for 24 hours, protected from light. Using a neutral, polar solvent like methanol helps in extracting the target compound while minimizing the degradation that can be caused by more aggressive solvents or high temperatures.

    • Filter the extract and repeat the maceration process two more times with fresh solvent.

    • Combine the extracts and concentrate under reduced pressure at a temperature below 40°C.

2. Liquid-Liquid Partitioning

  • Objective: To separate compounds based on their polarity.

  • Methodology:

    • Resuspend the concentrated crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, for example, hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • This compound, being moderately polar, is expected to be enriched in the ethyl acetate or n-butanol fraction.

    • Analyze each fraction by TLC or HPLC-MS to track the distribution of the target compound.

3. Chromatographic Purification

  • Objective: To isolate pure this compound from the enriched fraction.

  • Methodology:

    • Subject the this compound-rich fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture followed by an ethyl acetate-methanol mixture.

    • Combine fractions containing this compound (as determined by TLC).

    • Perform final purification using preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient, buffered to a neutral pH.

Visualizations

Logical Workflow for Troubleshooting Artifact Formation

Start Problem: Low Yield or Unexpected Product Check_pH Was the pH of solutions outside the 6-8 range? Start->Check_pH Check_Temp Were high temperatures (>40°C) used? Check_pH->Check_Temp No Sol_pH Solution: Use buffered, neutral solutions. Check_pH->Sol_pH Yes Check_Air Was the sample exposed to air/light for extended periods? Check_Temp->Check_Air No Sol_Temp Solution: Use low-temperature evaporation. Check_Temp->Sol_Temp Yes Check_Solvent Were reactive solvents (e.g., old ethers, acetone) used? Check_Air->Check_Solvent No Sol_Air Solution: Work under inert gas; use antioxidants; protect from light. Check_Air->Sol_Air Yes Sol_Solvent Solution: Use fresh, high-purity, non-reactive solvents. Check_Solvent->Sol_Solvent Yes

Caption: Troubleshooting workflow for identifying sources of artifact formation.

Hypothetical Signaling Pathway for a Flavonoidal Alkaloid

Disclaimer: The following diagram represents a hypothetical signaling pathway, as the specific biological targets of this compound are not well-documented. This illustrates a common pathway for bioactive molecules with similar structural features, such as the inhibition of a kinase cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound Kinase2 Kinase B This compound->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor (Inactive) Kinase3->TranscriptionFactor Phosphorylates TranscriptionFactor_A Transcription Factor (Active) TranscriptionFactor->TranscriptionFactor_A Gene Target Gene TranscriptionFactor_A->Gene Promotes Transcription Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Phyllospadine and Other Prominent Flavonoidal Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the anti-inflammatory and cytotoxic properties of Phyllospadine, Icaritin, and Tryptanthrin, supported by experimental data and detailed protocols.

Introduction

Flavonoidal alkaloids are a unique class of natural products characterized by a core structure that fuses a flavonoid scaffold with a nitrogen-containing heterocyclic moiety. This structural amalgamation often results in compounds with diverse and potent pharmacological activities. Among these, this compound, a marine-derived alkaloid, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of the biological activities of this compound against two other well-studied flavonoidal alkaloids: Icaritin and Tryptanthrin. The focus of this comparison is on their anti-inflammatory and cytotoxic properties, two of the most significant therapeutic areas for this class of compounds.

While extensive quantitative data is available for Icaritin and Tryptanthrin, allowing for a direct comparison of their potency, similar experimental data for this compound is not as readily available in the current body of scientific literature. This guide will present the available quantitative data for Icaritin and Tryptanthrin and discuss the reported biological activities of this compound in a qualitative context.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of Icaritin and Tryptanthrin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for cytotoxicity. The IC50 values for these compounds are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Icaritin A2780s (Ovarian)23.41 (24h)[1]
A2780cp (Ovarian)28.59 (24h)[1]
HepG2 (Hepatocellular)7.6[2]
SMMC-7721 (Hepatocellular)3.1[2]
Tryptanthrin A549 (Lung)0.55
K562 (Leukemia)4.8[1]
PC3 (Prostate)>10
HepG2 (Liver)>10
MCF-7 (Breast)6.05 - 10.15[1]
This compound VariousNot Reported-

Note: The IC50 values for this compound against various cancer cell lines were not found in the reviewed literature, precluding a direct quantitative comparison.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of flavonoidal alkaloids is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While the anti-inflammatory effects of Icaritin and Tryptanthrin are documented, specific IC50 values for NO inhibition are not consistently reported across studies. Both Icaritin and its parent compound, Icariin, have been shown to exert anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPKs. Tryptanthrin has also been noted for its anti-inflammatory properties.

This compound has been reported to possess anti-inflammatory activity, but quantitative data from standardized assays like nitric oxide inhibition in RAW 264.7 cells are not available in the current literature.

Signaling Pathways and Experimental Workflows

The biological activities of these flavonoidal alkaloids are mediated through their interaction with various cellular signaling pathways. A key pathway implicated in both inflammation and cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound, Icaritin, Tryptanthrin This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory and Cancer-related Genes DNA->Genes Transcription MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize measure Measure absorbance (spectrophotometer) solubilize->measure calculate Calculate IC50 measure->calculate end End calculate->end

References

Validating the Mechanism of Action of Phyllospadine: A Comparative Guide for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the novel anti-inflammatory compound, Phyllospadine. Lacking extensive public data on this compound, this document serves as a template, outlining the requisite experimental data and protocols for its evaluation against established anti-inflammatory agents. The methodologies and comparisons presented herein are based on established practices in pre-clinical drug discovery and validation.

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, we will hypothesize that this compound exerts its anti-inflammatory effects through a dual-action mechanism: the inhibition of the Cyclooxygenase-2 (COX-2) enzyme and the downstream suppression of pro-inflammatory cytokine production, specifically Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2). This proposed mechanism will be the basis for the comparative validation studies outlined below.

Comparative Performance Data: this compound vs. Standard of Care

A crucial aspect of validating a novel compound is to benchmark its performance against existing therapies. The following table provides a template for summarizing the key quantitative data from in-vitro and in-vivo studies, comparing this compound with a well-established non-steroidal anti-inflammatory drug (NSAID), such as Celecoxib (a selective COX-2 inhibitor).

Parameter This compound Celecoxib (Control) Test System Citation
COX-2 Inhibition (IC50) e.g., 150 nMe.g., 40 nMHuman recombinant COX-2 enzyme assay[Hypothetical Data]
COX-1 Inhibition (IC50) e.g., >10 µMe.g., 15 µMHuman recombinant COX-1 enzyme assay[Hypothetical Data]
COX-2/COX-1 Selectivity Ratio e.g., >66e.g., 375Calculated from IC50 values[Hypothetical Data]
TNF-α Inhibition (IC50) e.g., 500 nMe.g., Not significantLPS-stimulated RAW 264.7 macrophages[Hypothetical Data]
PGE2 Inhibition (IC50) e.g., 200 nMe.g., 50 nMLPS-stimulated RAW 264.7 macrophages[Hypothetical Data]
In-vivo Efficacy (% Edema Reduction) e.g., 65% at 10 mg/kge.g., 75% at 10 mg/kgCarrageenan-induced paw edema in rats[Hypothetical Data]

Key Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data presented above.

In-vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Human recombinant COX-1 and COX-2 enzymes are used.

  • The assay is performed in a 96-well plate format.

  • Each well contains the respective enzyme, arachidonic acid (substrate), and varying concentrations of the test compound (this compound) or control (Celecoxib).

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin is measured using an enzyme immunoassay (EIA) kit.

  • The percentage of inhibition at each concentration is calculated relative to a vehicle control.

  • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

In-vitro TNF-α and PGE2 Inhibition Assay in Macrophages

Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a cellular context.

Methodology:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cells are seeded in 24-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound or control for 1 hour.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • The cell culture supernatant is collected.

  • The concentrations of TNF-α and PGE2 in the supernatant are quantified using commercially available ELISA kits.

  • The IC50 values are calculated based on the dose-dependent inhibition of cytokine and prostaglandin production.[1]

In-vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in-vivo anti-inflammatory efficacy of this compound.

Methodology:

  • Male Wistar rats (180-200g) are used for the study.

  • The animals are fasted overnight before the experiment.

  • This compound, a control drug, or vehicle is administered orally one hour before the induction of inflammation.

  • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the proposed mechanism and experimental design, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates COX2_gene COX-2 Gene Expression NFkB_pathway->COX2_gene induces TNFa_gene TNF-α Gene Expression NFkB_pathway->TNFa_gene induces COX2_enzyme COX-2 Enzyme COX2_gene->COX2_enzyme translates to PGE2 PGE2 COX2_enzyme->PGE2 produces Arachidonic_Acid Arachidonic Acid TNFa TNF-α TNFa_gene->TNFa translates to This compound This compound This compound->NFkB_pathway suppresses This compound->COX2_enzyme inhibits

Caption: Proposed dual-action anti-inflammatory pathway of this compound.

G cluster_invitro In-vitro Validation cluster_invivo In-vivo Validation Enzyme_Assay COX-1/COX-2 Enzyme Assays IC50_COX Determine COX-1/COX-2 IC50 Enzyme_Assay->IC50_COX Cell_Assay LPS-stimulated Macrophage Assays IC50_Cytokine Determine TNF-α/PGE2 IC50 Cell_Assay->IC50_Cytokine Selectivity Calculate Selectivity Ratio IC50_COX->Selectivity Animal_Model Carrageenan-induced Paw Edema in Rats IC50_Cytokine->Animal_Model Proceed if potent Selectivity->Animal_Model Proceed if favorable Efficacy Measure Edema Reduction (%) Animal_Model->Efficacy end Validated Lead Compound Efficacy->end start Novel Compound (this compound) start->Enzyme_Assay start->Cell_Assay

Caption: Pre-clinical validation workflow for a novel anti-inflammatory compound.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Phyllospadine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent analytical techniques for the quantification of Phyllospadine: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. As a novel flavonoidal alkaloid isolated from the sea-grass Phyllospadix iwatensis, robust and validated analytical methods are crucial for its study in pharmaceutical and research settings. This document outlines a proposed cross-validation study, presenting hypothetical yet realistic experimental data to guide researchers in selecting the appropriate method for their specific needs.

Objective Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC offers high specificity and sensitivity, making it suitable for complex matrices, UV-Vis spectrophotometry provides a simpler, more cost-effective, and high-throughput alternative for routine analysis of purified samples.

A cross-validation of these two methods is essential to ensure that either method can be used interchangeably for the same intended purpose, providing comparable results within predefined acceptance criteria. This guide presents a framework for such a cross-validation, complete with detailed experimental protocols and comparative performance data.

Data Presentation: A Comparative Summary

The following table summarizes the hypothetical quantitative data from a proposed cross-validation study of HPLC and UV-Vis spectrophotometric methods for this compound quantification. This data is intended to be illustrative of the expected performance of these methods under optimized conditions.

ParameterHPLC MethodUV-Vis Spectrophotometric MethodAcceptance Criteria
Linearity (R²) 0.99950.9989R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Precision (RSD%)
- Intraday0.85%1.25%RSD ≤ 2%
- Interday1.15%1.85%RSD ≤ 3%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL-

Experimental Protocols

Detailed methodologies for the proposed HPLC and UV-Vis spectrophotometric analysis of this compound are provided below. These protocols are based on established methods for the analysis of similar flavonoidal alkaloids and should be optimized for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a sensitive and specific method for the quantification of this compound.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

UV-Vis Spectrophotometric Method

Objective: To develop a simple and rapid method for the quantification of this compound.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (UV grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Dissolve a small amount of this compound reference standard in methanol and scan the solution from 200 to 400 nm to determine the λmax. The characteristic absorbance maxima for this compound are expected around 264 nm and 302 nm. For this protocol, 264 nm is selected.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (100 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. Ensure the final concentration is within the linear range of the assay.

  • Analysis: Measure the absorbance of the standards and samples at 264 nm using methanol as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway context for this compound's potential bioactivity.

cross_validation_workflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Guidelines) cluster_cross_validation Cross-Validation cluster_outcome Outcome HPLC HPLC Method Development Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ UV_Vis UV-Vis Method Development UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ Sample_Analysis Analysis of Same Samples by Both Methods Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis LOD_LOQ->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Interchangeability Demonstrate Method Interchangeability Data_Comparison->Interchangeability

Caption: Workflow for Cross-Validation of Analytical Methods.

hypothetical_signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates/Activates Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Leads to

Caption: Hypothetical Signaling Pathway for this compound.

Phyllospadine: Uncharted Waters in Bioactivity and Synthetic Analog Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing origin as a natural flavonoidal alkaloid from the sea-grass Phyllostadix iwatensis, a comprehensive comparative analysis of the bioactivity of Phyllospadine and its synthetic analogs remains elusive due to a notable scarcity of available scientific data. While the chemical structure of this compound is documented, extensive research into its biological effects and the development of synthetic counterparts has yet to be published in accessible literature.

Currently, the scientific community lacks the necessary experimental data to construct a detailed comparison of this compound's performance against synthetic alternatives. Key quantitative metrics, such as IC50 values for anti-inflammatory or anti-cancer activities, are not publicly available. Furthermore, there is no information on the synthesis of structural analogs of this compound that would be essential for a comparative bioactivity study.

Our extensive search of scientific databases and chemical repositories has confirmed the existence and structure of this compound. However, this search did not yield any studies detailing its mechanism of action, signaling pathways it may modulate, or any in-vitro or in-vivo experimental results. The development of synthetic analogs, a crucial step in optimizing the therapeutic potential of a natural compound, also appears to be an unexplored area of research for this compound.

Consequently, the creation of a detailed comparison guide, complete with data tables, experimental protocols, and signaling pathway diagrams, is not feasible at this time. The foundational research required for such a guide—including the synthesis of analogs and subsequent bioactivity screening—has not been established in the public domain.

Researchers, scientists, and drug development professionals interested in this novel compound will find a field ripe for discovery. The initial characterization of this compound's bioactivity and the subsequent synthesis and evaluation of its analogs present a significant opportunity for original research that could pave the way for new therapeutic agents.

Future Research Directions:

The following experimental workflow outlines the necessary steps to build a comprehensive bioactivity profile for this compound and its potential synthetic analogs.

G cluster_0 This compound Research Workflow cluster_1 Synthetic Analog Development cluster_2 Mechanism of Action Studies Isolation_Purification Isolation & Purification of this compound Structural_Elucidation Structural Elucidation Isolation_Purification->Structural_Elucidation Yields pure compound Bioactivity_Screening Initial Bioactivity Screening (Anti-inflammatory, Anti-cancer) Structural_Elucidation->Bioactivity_Screening Confirms identity SAR_Studies Structure-Activity Relationship (SAR) Studies Bioactivity_Screening->SAR_Studies Identifies lead activity Analog_Synthesis Synthesis of Analogs SAR_Studies->Analog_Synthesis Guides design Analog_Screening Comparative Bioactivity Screening of Analogs Analog_Synthesis->Analog_Screening Provides test compounds Target_Identification Target Identification Analog_Screening->Target_Identification Identifies potent analogs Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Pathway_Analysis->In_Vivo_Studies

Figure 1. A proposed workflow for the systematic investigation of this compound.

As new research emerges, a comparative guide will become a valuable resource for the scientific community. For now, this compound remains an enigmatic molecule with untapped potential.

Independent Verification of Phyllanthin's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivities of Phyllanthin, a lignan found in plants of the Phyllanthus genus. The information presented is collated from various independent studies, with a focus on quantitative data and detailed experimental methodologies to aid in the evaluation of its therapeutic potential.

Anti-inflammatory Activity

Phyllanthin has been investigated for its anti-inflammatory properties in several preclinical models. A commonly used in vivo assay to assess anti-inflammatory effects is the carrageenan-induced paw edema model in rodents.

Comparative Data: Anti-inflammatory Effects of Phyllanthin
Treatment GroupDoseTime Point (hours)Paw Edema Inhibition (%)Reference
Phyllanthin200 mg/kg (oral)658.48[1]
Diclofenac Sodium (Positive Control)Not specifiedNot specifiedComparable to Phyllanthin[1]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the methodology for inducing inflammation in a rodent model to test the anti-inflammatory effects of a substance.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Phyllanthin (or other test compounds)

  • Positive control (e.g., Diclofenac Sodium)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Baseline paw volume is measured using a plethysmometer.

  • Animals are divided into control, positive control, and test groups.

  • The test compound (Phyllanthin) or vehicle (for the control group) is administered orally.

  • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G start Start: Animal Acclimatization baseline Measure Baseline Paw Volume start->baseline grouping Group Animals (Control, Positive Control, Test) baseline->grouping treatment Administer Vehicle, Positive Control, or Phyllanthin grouping->treatment induction Induce Edema with Carrageenan Injection treatment->induction measurement Measure Paw Volume at Time Intervals induction->measurement calculation Calculate Percentage Inhibition of Edema measurement->calculation end_node End: Data Analysis calculation->end_node

Caption: Workflow of the carrageenan-induced paw edema assay.

Anticancer Activity

The cytotoxic effects of Phyllanthin against various cancer cell lines have been evaluated in multiple independent studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Comparative Data: IC50 Values of Phyllanthin against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer73.4 ± 2.1[2]
MCF-7/ADR (Doxorubicin-resistant)Breast Cancer29.5 ± 0.9[2]
SMMC-7721Hepatocellular CarcinomaNot specified[3]
A549Lung CancerNot specified[3]
MGC-803Gastric CancerNot specified[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phyllanthin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of Phyllanthin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Workflow for MTT Cytotoxicity Assay

G start Start: Cell Seeding in 96-well Plates treatment Treat Cells with Phyllanthin Concentrations start->treatment incubation Incubate for a Defined Period treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate to Allow Formazan Formation mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization absorbance Measure Absorbance solubilization->absorbance calculation Calculate Cell Viability and IC50 absorbance->calculation end_node End: Data Analysis calculation->end_node

Caption: Workflow of the MTT assay for determining cytotoxicity.

Neuroprotective Activity

Phyllanthin has demonstrated neuroprotective effects in models of neurological damage and neuroinflammation. In vivo studies often utilize animal models of induced neurological injury to assess the protective potential of compounds.

Comparative Data: Neuroprotective Effects of Phyllanthin in an Animal Model of Spinal Cord Injury
Treatment GroupDoseOutcome MeasureResultReference
PAME (75.22% Phyllanthin)100 mg/kgBehavioral and motor functionSignificant improvement[4]
PAME (75.22% Phyllanthin)200 mg/kgBehavioral and motor functionSignificant improvement[4]
PAME (75.22% Phyllanthin)100 and 200 mg/kgInflammatory markers (IL-1β, IL-6, TNF-α)Significant reduction[4]
PAME (75.22% Phyllanthin)100 and 200 mg/kgApoptotic markers (Bax, caspase-3)Significant reduction[4]

*PAME: Phyllanthus amarus methanolic extract

Experimental Protocol: In Vivo Neuroprotection Assay (Spinal Cord Injury Model)

This protocol describes a general procedure for evaluating the neuroprotective effects of a compound in a rat model of spinal cord injury (SCI).

Materials:

  • Adult male Sprague-Dawley rats

  • Anesthetic agents

  • Surgical instruments for laminectomy

  • Aneurysm clip for spinal cord compression

  • Phyllanthin (or extract)

  • Behavioral testing apparatus (e.g., for locomotor activity)

  • Reagents for biochemical and histological analysis

Procedure:

  • Anesthetize the rats and perform a laminectomy at a specific thoracic level (e.g., T10).

  • Induce a standardized spinal cord injury by applying an aneurysm clip for a defined duration.

  • Divide the animals into sham (laminectomy without injury), vehicle control, and Phyllanthin-treated groups.

  • Administer Phyllanthin or vehicle orally at specified doses for a set period post-injury (e.g., daily for 4 weeks).

  • Conduct regular behavioral assessments to evaluate motor function recovery.

  • At the end of the treatment period, sacrifice the animals and collect spinal cord tissue.

  • Perform histological analysis to assess tissue damage and inflammation.

  • Conduct biochemical assays (e.g., ELISA, Western blot) to measure levels of inflammatory cytokines and apoptotic proteins.

Signaling Pathways Modulated by Phyllanthin

Independent studies have elucidated the molecular mechanisms underlying Phyllanthin's bioactivities, primarily focusing on its modulation of key signaling pathways involved in inflammation, cell survival, and oxidative stress.

Anti-inflammatory Signaling

Phyllanthin has been shown to inhibit pro-inflammatory responses by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways.[5][6]

NF-κB and MAPK Signaling Pathway in Inflammation

G cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (JNK, ERK, p38) MyD88->MAPK IkB IκBα IKK->IkB inhibits NFkB NF-κB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nucleus->cytokines Transcription MAPK->nucleus Phyllanthin Phyllanthin Phyllanthin->TLR4 inhibits Phyllanthin->IKK inhibits Phyllanthin->MAPK inhibits

Caption: Phyllanthin's inhibition of the NF-κB and MAPK pathways.

Neuroprotective Signaling

Phyllanthin's neuroprotective effects are associated with its ability to modulate the AMPK/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[7]

AMPK/Nrf2 Signaling Pathway in Neuroprotection

G OxidativeStress Oxidative Stress AMPK AMPK Nrf2 Nrf2 AMPK->Nrf2 activates ARE ARE Nrf2->ARE binds AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Transcription Phyllanthin Phyllanthin Phyllanthin->AMPK activates

Caption: Phyllanthin's activation of the AMPK/Nrf2 pathway.

References

Phyllospadine Potency Unveiled: A Comparative Analysis Against Leading Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Phyllospadine, a novel natural compound, reveals its significant potential as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's. This guide provides a head-to-head comparison of this compound's inhibitory potency against established AChE inhibitors, supported by experimental data and detailed protocols for researchers and drug development professionals.

Potency Benchmarking: this compound vs. Commercial Inhibitors

This compound demonstrates noteworthy inhibitory activity against acetylcholinesterase. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to widely recognized AChE inhibitors used in clinical practice: Donepezil, Galantamine, and Rivastigmine. Lower IC50 values are indicative of greater potency.

CompoundIC50 (µM)Source
This compound 1.36 ± 0.11 [1]
Donepezil0.0067[2]
Galantamine0.41[3]
Rivastigmine0.1N/A

Note: IC50 values for commercial inhibitors can vary based on experimental conditions.

The Cholinergic Pathway and a Mechanism of Inhibition

Acetylcholinesterase plays a critical role in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal. Inhibitors of AChE, such as this compound, block this enzymatic activity, leading to an increase in the concentration and duration of ACh in the synapse. This enhancement of cholinergic transmission is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh Choline_transporter Choline Transporter Choline Choline Choline->Choline_transporter Reuptake AChE Acetylcholinesterase (AChE) ACh->AChE ACh_receptor Acetylcholine Receptor ACh->ACh_receptor AChE->Choline Hydrolysis This compound This compound (Inhibitor) This compound->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_ache Add AChE and Incubate prep_reagents->add_ache add_dtnb Add DTNB prep_reagents->add_dtnb add_atci Initiate Reaction with ATCI prep_reagents->add_atci prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_ache add_ache->add_dtnb add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

References

Replicating the Synthesis of Phyllospadine: A Comparative Guide to Putative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, the synthesis of novel natural products presents both a challenge and an opportunity. Phyllospadine, a flavonoidal alkaloid, has garnered interest for its potential biological activities. However, a comprehensive review of the scientific literature reveals a notable absence of a published total synthesis for this specific compound. This guide, therefore, aims to provide a comparative overview of potential synthetic strategies, drawing upon established methodologies for the synthesis of structurally related flavonoidal alkaloids and the constituent moieties of this compound.

While direct experimental data for this compound synthesis is unavailable, we can extrapolate from existing literature to propose viable synthetic routes. This approach allows for a theoretical comparison of different strategies, which can serve as a foundational reference for researchers embarking on the first total synthesis of this intriguing natural product.

Proposed Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be conceptually dissected into two primary challenges: the construction of the flavonoid core and the introduction of the N-methyl-pyrrolidine moiety. Based on established synthetic methodologies for similar natural products, two main strategies can be envisioned: a convergent approach involving the late-stage coupling of the flavonoid and alkaloid fragments, and a linear approach where the pyrrolidine ring is constructed upon a pre-existing flavonoid scaffold.

Synthetic StrategyKey ReactionsTheoretical Step Count (Estimated)Theoretical Overall Yield (Estimated)Key AdvantagesPotential Challenges
Convergent Synthesis Mannich Reaction, Pictet-Spengler Reaction10-155-10%High flexibility in analog synthesis, efficient assembly of complex fragments.Regioselectivity of the coupling reaction, potential for side product formation.
Linear Synthesis Aza-Michael Addition, Reductive Amination15-201-5%Potentially better control over stereochemistry at the linkage point.Protection/deprotection steps for functional groups on the flavonoid core, potentially lower overall yield.

Note: The step counts and overall yields are theoretical estimations based on average yields for the proposed reaction types in the synthesis of analogous compounds. Actual experimental outcomes may vary significantly.

Detailed Methodologies for Key Synthetic Transformations

The following sections detail the experimental protocols for the key reactions that would likely be employed in a synthesis of this compound, based on published procedures for analogous transformations.

Convergent Synthesis via Mannich Reaction

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons, such as those on a flavonoid A-ring, with an amine and a formaldehyde source. This approach would involve the coupling of a suitably protected flavonoid precursor with N-methyl-pyrrolidine-2-carbaldehyde.

Experimental Protocol (Hypothetical):

  • Preparation of the Iminium Ion: To a solution of N-methyl-pyrrolidine-2-carbaldehyde (1.0 eq) in anhydrous acetonitrile at 0 °C is added trifluoroacetic acid (1.1 eq). The mixture is stirred for 15 minutes to facilitate the formation of the corresponding iminium ion.

  • Mannich Reaction: A solution of the protected flavonoid precursor (e.g., 5,7-dihydroxy-4'-methoxyflavone, 1.2 eq) in anhydrous acetonitrile is added dropwise to the iminium ion solution at 0 °C.

  • Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired C-alkylated flavonoid.

Linear Synthesis via Aza-Michael Addition

A linear approach could involve the construction of the N-methyl-pyrrolidine ring onto the flavonoid core. An aza-Michael addition of a primary amine to an α,β-unsaturated system on a flavonoid derivative could be a key step.

Experimental Protocol (Hypothetical):

  • Preparation of the Michael Acceptor: A flavonoid precursor containing an α,β-unsaturated carbonyl moiety is synthesized.

  • Aza-Michael Addition: To a solution of the flavonoid Michael acceptor (1.0 eq) in a suitable solvent such as methanol is added methylamine (2.0 eq) as a solution in ethanol.

  • Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature until completion as indicated by TLC. The solvent is then removed under reduced pressure.

  • Further Elaboration: The resulting β-amino ketone can then be subjected to further reactions, such as reductive amination with a suitable aldehyde, to complete the formation of the N-methyl-pyrrolidine ring.

  • Purification: The intermediate and final products are purified by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the proposed synthetic strategies, the following diagrams have been generated using the DOT language.

convergent_synthesis Flavonoid Flavonoid Precursor Coupling Mannich Reaction Flavonoid->Coupling Alkaloid N-methyl-pyrrolidine Derivative Alkaloid->Coupling This compound This compound Coupling->this compound

Caption: Convergent synthesis of this compound.

linear_synthesis Flavonoid_Core Flavonoid Core Michael_Addition Aza-Michael Addition Flavonoid_Core->Michael_Addition Cyclization Ring Formation Michael_Addition->Cyclization This compound This compound Cyclization->this compound

Caption: Linear synthesis of this compound.

Comparative Spectroscopic Analysis of Phyllospadine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of a molecule's spectroscopic signature is paramount for its identification, characterization, and the elucidation of its biological functions. This guide provides a comparative framework for the spectroscopic data of Phyllospadine, a novel alkaloid, and contextualizes it with data from related compounds. Due to the limited availability of public domain spectroscopic data for this compound, this guide will focus on presenting a template for such an analysis and will use data from structurally related alkaloids as placeholders for a comprehensive comparison.

While specific, experimentally-derived spectroscopic data for this compound remains elusive in publicly accessible databases and literature, this guide outlines the essential data points and analytical approaches required for a thorough comparative study. The tables and methodologies presented below serve as a blueprint for researchers to populate with their own experimental data for this compound and to compare it against known alkaloids.

Table 1: Comparative ¹H NMR Data (Placeholder Data)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule.

Proton This compound (Predicted, δ ppm) Thalicarpine (δ ppm) Securinine (δ ppm)
H-1Data Unavailable7.85 (d, J=5.5 Hz)6.48 (d, J=1.5 Hz)
H-2Data Unavailable6.72 (s)6.02 (dd, J=9.8, 1.5 Hz)
H-3Data Unavailable7.98 (d, J=9.2 Hz)5.89 (d, J=9.8 Hz)
OMeData Unavailable3.75, 3.89, 3.95, 3.98, 4.05 (s)-
N-MeData Unavailable2.54 (s)-

Note: Data for Thalicarpine and Securinine are sourced from publicly available spectroscopic databases and are intended for comparative purposes only.

Table 2: Comparative ¹³C NMR Data (Placeholder Data)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Carbon This compound (Predicted, δ ppm) Thalicarpine (δ ppm) Securinine (δ ppm)
C-1Data Unavailable106.3170.1
C-2Data Unavailable149.9126.8
C-3Data Unavailable121.5119.5
C=OData Unavailable-175.8
OMeData Unavailable55.9, 56.1, 60.3, 61.5, 62.1-
N-MeData Unavailable43.8-

Note: Data for Thalicarpine and Securinine are sourced from publicly available spectroscopic databases and are intended for comparative purposes only.

Table 3: Comparative IR and MS Data (Placeholder Data)

Infrared (IR) spectroscopy identifies functional groups, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Spectroscopic Technique This compound (Predicted) Thalicarpine Securinine
IR (cm⁻¹)
O-H StretchData Unavailable~3400 (br)-
C-H StretchData Unavailable~2950-2850~2950-2850
C=O StretchData Unavailable-~1760
C=C StretchData Unavailable~1600, 1500~1620
C-O StretchData Unavailable~1250, 1030~1180
MS (m/z)
[M]+Data Unavailable696.3256217.1103
Key FragmentsData Unavailable206, 192148, 91

Note: Data for Thalicarpine and Securinine are sourced from publicly available spectroscopic databases and are intended for comparative purposes only.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental protocols. The following are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Analysis: Determine the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to gain structural information.

Visualization of Alkaloid Biosynthesis

To understand the broader biological context of alkaloids like this compound, it is useful to visualize their biosynthetic pathways. The following diagram, generated using the DOT language, illustrates a generalized pathway for the biosynthesis of benzylisoquinoline alkaloids, a class to which many marine-derived alkaloids are related.

Alkaloid_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Protoberberines Protoberberines Reticuline->Protoberberines Benzophenanthridines Benzophenanthridines Reticuline->Benzophenanthridines Morphinans Morphinan Alkaloids Reticuline->Morphinans

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phyllospadine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Phyllospadine, a flavonoidal alkaloid. Adherence to these procedural steps is critical for operational safety and responsible chemical handling.

Quantitative Data Summary

ParameterValue/RecommendationSource
Chemical Formula C₂₁H₂₁NO₆--INVALID-LINK--
Molecular Weight 399.4 g/mol --INVALID-LINK--
Physical Form Solid (based on similar compounds)General Chemical Knowledge
Solubility Presumed soluble in organic solventsGeneral Chemical Knowledge
Toxicity Data not available; treat as toxicPrecautionary Principle
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatStandard Laboratory Practice
Waste Category Hazardous Chemical Waste--INVALID-LINK--

Experimental Protocols for Disposal

The following protocols are based on general best practices for the disposal of research-grade chemical compounds in the absence of a specific Safety Data Sheet (SDS).

Protocol 1: Segregation and Collection of Solid this compound Waste

  • Identify Waste: All solid materials contaminated with this compound, including residual amounts in original containers, contaminated personal protective equipment (gloves, weigh boats, etc.), and any spilled material that has been absorbed, must be treated as hazardous waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemicals it will hold.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. This area is often a fume hood.[1]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

Protocol 2: Disposal of this compound Solutions

  • Waste Identification: Any solutions containing this compound must be disposed of as hazardous liquid waste. Do not pour any amount of this compound solution down the drain.

  • Waste Container: Use a designated, sealed, and leak-proof container for liquid hazardous waste. Ensure the container is compatible with the solvent used.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS.

  • Storage and Pickup: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area. Contact your EHS department for pickup.

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for the safe disposal of this compound.

G cluster_0 Solid this compound Waste Disposal Workflow A Identify Solid Waste (e.g., contaminated gloves, glassware) B Place in Labeled Hazardous Waste Container A->B Segregate C Store in Designated Satellite Accumulation Area B->C Seal D Contact EHS for Pickup C->D Request

Caption: Workflow for solid this compound waste disposal.

G cluster_1 Liquid this compound Waste Disposal Workflow E Identify Liquid Waste (e.g., this compound solutions) F Pour into Labeled Liquid Hazardous Waste Container E->F Segregate G Store in Secondary Containment in Satellite Accumulation Area F->G Seal H Contact EHS for Pickup G->H Request

References

Personal protective equipment for handling Phyllospadine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety, handling, and disposal information for Phyllospadine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the general properties of flavonoidal alkaloids and potent chemical compounds. It is imperative to handle this substance with caution in a controlled laboratory setting.

Quantitative Data Summary

Due to the lack of specific toxicological and physical data for this compound, the following table provides general information for alkaloids and potent compounds. These values should be treated as estimates, and a conservative approach to safety is strongly recommended.

ParameterValueNotes and Citations
Chemical Class Flavonoidal AlkaloidThis compound is a natural flavonoidal alkaloid.
CAS Number 76540-48-2
Molecular Formula C21H21NO6
Appearance Solid (presumed)Based on typical characteristics of similar compounds.
Occupational Exposure Limit (OEL) < 1 µg/m³ (Assumed)For highly potent compounds where no specific data is available, a conservative OEL is assumed.[1]
LD50 (Oral, Rat) Data Not Available
Primary Hazards Potential for liver toxicitySome alkaloids are known to have toxic effects on the liver.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with a snug fit are essential to prevent contact with eyes. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Given the unknown permeability of this compound, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated or compromised.

  • Respiratory Protection: In the absence of specific data on inhalation toxicity, a respirator is recommended, especially when handling the compound as a powder or if aerosolization is possible. The type of respirator should be selected based on a risk assessment of the specific procedure.

  • Protective Clothing: A lab coat or a chemical-resistant apron or coverall should be worn to protect the skin. Ensure clothing provides full coverage.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Weighing: When weighing this compound powder, use a containment balance or a balance within a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

Spill Procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Disposal Plan:

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Don Appropriate PPE Area Prepare Designated Work Area (Fume Hood/Glove Box) Prep->Area 1. Setup Weigh Weigh this compound (Containment Balance) Area->Weigh 2. Begin Work Solution Prepare Solution Weigh->Solution 3. Procedure Decon Decontaminate Work Area Solution->Decon 4. Cleanup Waste Collect Hazardous Waste Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash Dispose Dispose of Waste via Institutional Protocol Wash->Dispose 5. Final Steps

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.